molecular formula C7H18N2 B8768492 1,3-Diamino-2,2-diethylpropane CAS No. 38932-69-3

1,3-Diamino-2,2-diethylpropane

Cat. No.: B8768492
CAS No.: 38932-69-3
M. Wt: 130.23 g/mol
InChI Key: SDIOBNKHLKIWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diamino-2,2-diethylpropane is a high-purity, specialty diamine compound intended for research and development applications. This chemical features a unique branched hydrocarbon core with two terminal amino groups, making it a valuable building block in organic synthesis. The 1,3-diamine motif is a critical scaffold in medicinal chemistry, notably found in the structure of various HIV protease inhibitors . Researchers can leverage this compound as a versatile precursor for constructing complex molecules, such as those found in pharmaceuticals, ligands for catalysis, and monomers for polymer science. The terminal primary amines act as potent nucleophiles, readily participating in condensation reactions to form Schiff bases, or serving as ligating sites in metallo-organic frameworks (MOFs) and coordination chemistry. The diethyl substitution at the central carbon introduces significant steric influence, which can be exploited to modulate the conformation, rigidity, and electronic properties of the resulting synthesized materials or drug candidates. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38932-69-3

Molecular Formula

C7H18N2

Molecular Weight

130.23 g/mol

IUPAC Name

2,2-diethylpropane-1,3-diamine

InChI

InChI=1S/C7H18N2/c1-3-7(4-2,5-8)6-9/h3-6,8-9H2,1-2H3

InChI Key

SDIOBNKHLKIWOP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CN)CN

Origin of Product

United States

Foundational & Exploratory

Comparative Technical Guide: 2,2-Diethylpropane-1,3-diamine vs. Neopentanediamine

Author: BenchChem Technical Support Team. Date: February 2026

Steric Hindrance, Conformational Locking, and Reactivity Profiles[1]

Executive Summary

This guide provides a rigorous technical comparison between Neopentanediamine (2,2-dimethylpropane-1,3-diamine) and its bulkier analog, 2,2-diethylpropane-1,3-diamine (DEPD). While both molecules utilize the gem-disubstitution effect to influence conformational entropy, the transition from gem-dimethyl to gem-diethyl introduces non-linear steric penalties.[1] These differences critically alter nucleophilicity, coordination geometry (bite angle), and lipophilicity (LogP), making DEPD a specialized tool for modulating metabolic stability and hydrolytic resistance in drug design and polymer chemistry.[2]

Part 1: Structural & Conformational Analysis[2][3]

The core differentiator between these two diamines is the steric bulk at the C2 position. This bulk dictates the Thorpe-Ingold Effect (or gem-dialkyl effect), which compresses the internal bond angle (


) between the functionalized arms, forcing them closer together.
FeatureNeopentanediamine 2,2-Diethylpropane-1,3-diamine
C2 Substituents Methyl (-CH₃)Ethyl (-CH₂CH₃)
Steric Parameter (

)
-1.24 (Methyl)-1.31 (Ethyl) per group
Internal Angle (

)
~109.5° (Tetrahedral)~106.7° (Compressed)
Conformational Mobility Moderate (Rotational freedom)Restricted (Gearing effect)
Lipophilicity (cLogP) ~ -0.5~ +0.6
The "Angle Compression" Mechanism

In DEPD, the two ethyl groups at C2 exert significantly higher steric pressure than the methyls in neopentanediamine.[2]

  • Neopentanediamine: The methyl groups are spherically symmetrical (effectively). The C1-C2-C3 angle remains close to the ideal tetrahedral angle (~109.5°).[1]

  • DEPD: The ethyl groups are not spherical; they have internal degrees of freedom.[2][1] To minimize steric clash between the two ethyl tails, the C2 center distorts.[2] Gas-phase electron diffraction of the parent hydrocarbon (3,3-diethylpentane) reveals a compression of the C1-C2-C3 angle to approximately 106.7° .[1]

Implication: This compression brings the primary amine groups in DEPD spatially closer than in neopentanediamine.[2][1] While this theoretically accelerates cyclization (stronger Thorpe-Ingold effect), the ethyl tails create a "steric wall" that can block incoming electrophiles, reducing intermolecular reaction rates despite the favorable intramolecular pre-organization.

Part 2: Reactivity & Nucleophilicity Profiles[2]

The steric environment creates a dichotomy between kinetic accessibility and thermodynamic stability .[2]

1. Nucleophilic Attack (Intermolecular)
  • Neopentanediamine: The primary amines are relatively exposed.[2][1] The gem-dimethyl group provides some shielding against hydrolysis of resulting amides/imines but allows rapid initial attack on electrophiles (e.g., acid chlorides, isocyanates).[2]

  • DEPD: The ethyl groups create a "steric cone" around the C2 center. This reduces the rate of nucleophilic attack on bulky electrophiles due to the specific trajectory requirements. However, once a bond is formed (e.g., an amide), the reverse reaction (hydrolysis) is severely retarded by this same bulk, offering superior metabolic stability.[2]

2. Metal Coordination (Ligand Behavior)

When acting as bidentate ligands (forming 6-membered chelate rings):

  • Neopentanediamine: Forms stable chair-conformation complexes.[2][1] The gem-dimethyl groups occupy equatorial/axial positions without significant clash.[1]

  • DEPD: The gem-diethyl groups introduce severe 1,3-diaxial interactions if the ring adopts a standard chair conformation.[1] This often forces the chelate ring into a twisted boat or distorted geometry to accommodate the ethyl tails, altering the "bite angle" (N-M-N angle) and electronic properties of the metal center.

StericComparison Neo Neopentanediamine (Gem-Dimethyl) Effect_Neo Standard Thorpe-Ingold ~109.5° Angle Balanced Reactivity Neo->Effect_Neo Methyl Bulk DEPD 2,2-Diethylpropane-1,3-diamine (Gem-Diethyl) Effect_DEPD Enhanced Thorpe-Ingold ~106.7° Angle (Compressed) High Metabolic Stability DEPD->Effect_DEPD Ethyl Bulk Cyclization Cyclization Rate (k_cyc) Effect_Neo->Cyclization Accelerates (10x-100x) Intermolecular Intermolecular Rate (k_inter) Effect_Neo->Intermolecular Minor Retardation Effect_DEPD->Cyclization Accelerates (100x-1000x) (If no steric clash) Effect_DEPD->Intermolecular Significant Retardation (Steric Shielding)

Figure 1: Mechanistic divergence of steric effects. DEPD sacrifices intermolecular kinetics for intramolecular stability.

Part 3: Experimental Protocols

Since DEPD is not a commodity chemical like neopentanediamine, it often requires synthesis.[2][1] The following protocol ensures high purity by avoiding contamination from mono-substituted byproducts.

Protocol: Synthesis of 2,2-Diethylpropane-1,3-diamine

Starting Material: 2,2-Diethyl-1,3-propanediol (CAS: 115-76-4).[1][3][4]

Step 1: Activation (Mesylation)

  • Dissolve 2,2-diethyl-1,3-propanediol (10 mmol) in dry DCM (50 mL) at 0°C.

  • Add Triethylamine (2.5 eq) followed by Methanesulfonyl chloride (MsCl, 2.2 eq) dropwise.

  • Stir for 2 hours. The steric bulk does not significantly hinder the reaction at the primary hydroxyls.

  • Checkpoint: TLC (EtOAc/Hex) should show complete consumption of diol.[2][1]

Step 2: Nucleophilic Substitution (Azidation)

  • Dissolve the crude bis-mesylate in DMF (0.5 M).[2][1]

  • Add Sodium Azide (NaN₃, 3.0 eq). Caution: Azides are shock-sensitive.[1]

  • Heat to 90°C for 12 hours.

    • Note: Higher temperature is required compared to the dimethyl analog due to the "neopentyl-like" steric retardation at the electrophilic carbon.

  • Extract with Et₂O/Water.[2][1]

Step 3: Staudinger Reduction (or Hydrogenation)

  • Dissolve the bis-azide in THF.[2][1]

  • Add Triphenylphosphine (PPh₃, 2.2 eq) and water (5 eq).[2][1]

  • Reflux for 4 hours.

  • Purification: Acid-base extraction. The amine is highly lipophilic; ensure the pH is >12 during the final extraction into organic solvent (DCM).

SynthesisWorkflow Start Start: 2,2-Diethyl-1,3-propanediol Step1 Activation: MsCl, Et3N, DCM (Forms Bis-Mesylate) Start->Step1 0°C -> RT Step2 Substitution: NaN3, DMF, 90°C (Forms Bis-Azide) Step1->Step2 Steric Barrier requires Heat Step3 Reduction: PPh3, H2O, THF (Staudinger Reaction) Step2->Step3 N2 Release End Product: 2,2-Diethylpropane-1,3-diamine Step3->End Acid/Base Extraction

Figure 2: Synthesis workflow for DEPD from the commercially available diol.

Part 4: Applications & Strategic Selection
1. Drug Design: The "Lipophilic Shield"

In medicinal chemistry, replacing a gem-dimethyl group with a gem-diethyl group is a strategic move to:

  • Increase LogP: DEPD increases lipophilicity by ~1.0 log unit compared to neopentanediamine, enhancing blood-brain barrier (BBB) penetration.[2][1]

  • Block Metabolism: The ethyl groups effectively shield the adjacent carbons from P450 oxidation. While gem-dimethyl blocks alpha-oxidation, gem-diethyl extends this protection radius, potentially protecting the amine nitrogen from metabolic N-dealkylation or oxidation.[1]

2. Polymer Chemistry: Hydrolytic Stability

Polyurethanes or polyamides derived from DEPD exhibit superior hydrolytic stability compared to those from neopentanediamine.[2][1] The ethyl groups act as a hydrophobic umbrella, preventing water molecules from accessing the hydrolytically sensitive amide/urethane bond.[2]

Selection Matrix:

Requirement Recommended Molecule Rationale
Fast Curing / Reaction Rate Neopentanediamine Lower steric barrier allows rapid nucleophilic attack.[1]
Maximal Hydrolytic Stability DEPD Ethyl groups shield the linkage from water.[2][1]
Standard Chelation (Chair) Neopentanediamine Forms low-strain 6-membered rings.[1]

| Lipophilicity (CNS Drugs) | DEPD | Higher LogP facilitates membrane crossing.[2][1] |

References
  • Thorpe-Ingold Effect & Cyclization: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The formation and stability of spiro-compounds.[1] Journal of the Chemical Society, Transactions.[2] Link

  • Conformational Analysis of 3,3-Diethylpentane: Alder, R. W., et al. (1999).[2] Molecular Structure of 3,3-Diethylpentane (Tetraethylmethane) in the Gas Phase.[5] Journal of Organic Chemistry.[2][1][5] Link

  • Steric Parameters (A-Values): Winstein, S., & Holness, N. J.[2] (1955).[2][1] Neighboring Carbon and Hydrogen.[2][1][6][7] XIX. t-Butylcyclohexyl Derivatives. Journal of the American Chemical Society.[2][1] Link

  • Neopentanediamine Properties: PubChem Compound Summary for CID 81770, 2,2-Dimethylpropane-1,3-diamine.[2][1] Link

  • 2,2-Diethyl-1,3-propanediol (Precursor): PubChem Compound Summary for CID 8103, 2,2-Diethyl-1,3-propanediol.[2] Link

Sources

A Technical Guide to the Thermodynamic Properties of 2,2-diethyl-1,3-propanediamine: Bridging Data Gaps for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,2-diethyl-1,3-propanediamine, a diamine with potential applications in medicinal chemistry and materials science. Recognizing the current scarcity of experimental data for this specific compound, this document serves as a foundational resource, offering insights into its significance, presenting available data for structurally related analogs, and detailing robust experimental methodologies for the determination of its key thermodynamic parameters. By equipping researchers with the necessary theoretical framework and practical protocols, this guide aims to facilitate the generation of critical data needed to advance the use of 2,2-diethyl-1,3-propanediamine in drug development and other scientific endeavors.

Introduction: The Significance of Thermodynamic Properties in a Molecular Context

2,2-diethyl-1,3-propanediamine, with its unique gem-diethyl arrangement on a propanediamine backbone, presents an intriguing scaffold for various applications, including as a building block in the synthesis of novel pharmaceutical agents and high-performance polymers.[1] The thermodynamic properties of a molecule are fundamental to understanding its behavior in both chemical and biological systems. For drug development professionals, these properties govern critical aspects such as solubility, stability, and receptor binding affinity, ultimately influencing the efficacy and safety of a therapeutic candidate. A thorough understanding of parameters like enthalpy of formation, entropy, and heat capacity is therefore not merely academic but a prerequisite for rational drug design and process development.

While extensive thermodynamic data for many small molecules are readily available, a comprehensive dataset for 2,2-diethyl-1,3-propanediamine is not yet established in the public domain. This guide addresses this gap by providing a roadmap for researchers to characterize this promising molecule.

Current State of Knowledge: Leveraging Analogous Compound Data

Direct experimental data on the thermodynamic properties of 2,2-diethyl-1,3-propanediamine are sparse. However, valuable inferences can be drawn from the study of structurally similar compounds. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides some phase change data for the related compound, 2,2-dimethyl-1,3-propanediamine.[2]

Table 1: Physical and Thermodynamic Properties of 2,2-dimethyl-1,3-propanediamine

PropertyValueUnitsReference
Molecular FormulaC5H14N2[2][3]
Molecular Weight102.1781 g/mol [2]
Boiling Point (Tboil)426.2K[2]
Melting Point29-31°C[4]
Density0.851g/mL at 25 °C[4]
Enthalpy of Fusion (ΔfusH)1.7kJ/mol[2]

Note: These values are for 2,2-dimethyl-1,3-propanediamine and should be used as estimates for 2,2-diethyl-1,3-propanediamine with caution. The addition of two ethyl groups in place of methyl groups will increase the molecular weight and is expected to influence the intermolecular forces, thereby altering the thermodynamic properties.

Experimental Determination of Thermodynamic Properties

To address the existing data gap, the following section details established experimental protocols for determining the key thermodynamic properties of amines. These methodologies are widely accepted and provide a framework for the systematic characterization of 2,2-diethyl-1,3-propanediamine.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For organic compounds like diamines, this is typically determined by oxygen-bomb combustion calorimetry.[5]

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of high-purity 2,2-diethyl-1,3-propanediamine is placed in a crucible within the combustion bomb.

  • Bomb Assembly: The bomb is charged with a known amount of pure oxygen to a high pressure (typically 30 atm). A small, known amount of water is added to the bomb to ensure that the final products are in their standard states.

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is monitored with high precision as a function of time until a final, stable temperature is reached.

  • Data Analysis: The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).

  • Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the experimental data. The standard enthalpy of formation is then derived using Hess's law, incorporating the known standard enthalpies of formation for the combustion products (CO2, H2O, and N2).[5]

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimeter Calorimetry cluster_analysis Data Analysis Prep Weigh high-purity 2,2-diethyl-1,3-propanediamine Charge Charge with O2 and add H2O Prep->Charge Place in crucible Setup Place bomb in calorimeter and reach thermal equilibrium Charge->Setup Ignite Ignite sample and record temperature change Setup->Ignite Calculate_Heat Calculate heat of combustion Ignite->Calculate_Heat Calculate_Enthalpy Derive enthalpy of formation using Hess's Law Calculate_Heat->Calculate_Enthalpy

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a versatile technique used to measure heat capacity (Cp) and the thermodynamic parameters of phase transitions (e.g., melting point, enthalpy of fusion).

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of 2,2-diethyl-1,3-propanediamine is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a controlled heating and cooling rate over a specified temperature range.

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is changed.

  • Heat Capacity Measurement: The heat capacity is determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same experimental conditions.

  • Phase Transition Analysis: Melting is observed as an endothermic peak on the DSC thermogram. The onset of the peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis Prep Weigh and seal sample in aluminum pan Setup Place sample and reference in DSC cell Prep->Setup Run Apply temperature program (heating/cooling) Setup->Run Acquire Measure differential heat flow Run->Acquire Cp Determine heat capacity (vs. standard) Acquire->Cp Phase Analyze peaks for melting point and enthalpy of fusion Acquire->Phase

Caption: Workflow for determining heat capacity and phase transitions using DSC.

Potentiometric Titration for Dissociation Constants

The dissociation constant (pKa) is a measure of the basic strength of the amine groups and is crucial for understanding its behavior in aqueous solutions, a common environment in drug delivery and biological systems.[6][7][8]

Experimental Protocol:

  • Solution Preparation: Prepare aqueous solutions of 2,2-diethyl-1,3-propanediamine at various known concentrations.

  • Titration Setup: Use a calibrated pH electrode and a burette containing a standardized solution of a strong acid (e.g., HCl).

  • Titration: Gradually add the titrant to the amine solution while monitoring the pH. Record the pH as a function of the volume of titrant added.

  • Data Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa values can be determined from the half-equivalence points of the titration. For a diamine, two pKa values will be obtained, corresponding to the protonation of each amine group.

  • Thermodynamic Parameters from Temperature Dependence: By performing the titrations at different temperatures, the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissociation can be calculated using the van 't Hoff equation.[9][10]

Application in Drug Development: A Thermodynamic Perspective

The thermodynamic data generated for 2,2-diethyl-1,3-propanediamine are directly applicable to several stages of the drug development pipeline:

  • Lead Optimization: Understanding the pKa and its temperature dependence is critical for predicting the charge state of the molecule at physiological pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[10]

  • Formulation Development: Solubility is a key determinant of bioavailability. The enthalpy of fusion and melting point data are essential for predicting the solubility of the solid form and for developing stable formulations.

  • Process Chemistry: Heat capacity and enthalpy of reaction data are vital for the safe and efficient scale-up of synthetic routes involving this diamine.

Safety and Handling

As a diamine, 2,2-diethyl-1,3-propanediamine is expected to be corrosive and may cause skin and eye irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[11][12] Work should be conducted in a well-ventilated fume hood.[11][13] For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While a comprehensive thermodynamic profile for 2,2-diethyl-1,3-propanediamine is not yet available, this guide provides the necessary framework for researchers to generate this critical data. By employing the established methodologies of combustion calorimetry, differential scanning calorimetry, and potentiometric titration, the scientific community can fill this knowledge gap. The resulting thermodynamic parameters will be invaluable for advancing the application of this promising molecule in drug development and other fields, enabling more rational design and efficient development of new technologies.

References

  • Hamborg, E. S., & Versteeg, G. F. (2009). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. Journal of Chemical & Engineering Data, 54(4), 1318–1328. [Link][6]

  • Hamborg, E. S., & Versteeg, G. F. (2009). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. Academia.edu. [Link][7]

  • Hamborg, E. S., & Versteeg, G. F. (2009). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. Semantic Scholar. [Link][8]

  • Request PDF. (n.d.). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. ResearchGate. [Link][9]

  • Request PDF. (n.d.). Thermodynamics of protonation of amines in aqueous solutions at elevated temperatures. ResearchGate. [Link][10]

  • Chem Service. (2016). SAFETY DATA SHEET. Retrieved from [Link][13]

  • PubChem. (n.d.). 2,2-Dimethyl-1,3-propanediamine. Retrieved from [Link][3]

  • NIST. (n.d.). 2,2-Dimethyl-1,3-propanediamine. In NIST Chemistry WebBook. Retrieved from [Link][2]

  • Pitt, D. A., & Good, W. D. (1966). Enthalpies of formation of ethylenediamine, 1,2,-propanediamine, 1,2,-butanediamine, 2-methyl-1,2-propanediamine, and isobutylamine. C-N and N-F thermochemical bond energies. Journal of Chemical & Engineering Data, 11(3), 364–366. [Link][5]

Sources

Methodological & Application

Application Note: High-Resolution Cation Exchange Displacement Chromatography (CEX-DC) for Protein Purification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the implementation of Cation Exchange Displacement Chromatography (CEX-DC), a powerful alternative to traditional gradient elution for the purification of therapeutic proteins, specifically monoclonal antibodies (mAbs). Unlike elution modes that rely on peak broadening and fractionation, displacement chromatography utilizes a high-affinity displacer molecule to compress analytes into adjacent, highly concentrated zones ("square waves"). This guide provides a self-validating protocol for separating mAb charge variants, achieving purities >90% and yields >85% in a single step, while addressing the critical challenge of column regeneration.

Introduction: The Physics of Displacement

In traditional Elution Chromatography , proteins migrate down the column at different speeds based on their interaction with the resin and the mobile phase (salt/pH gradient). This inherently causes peak broadening and dilution.

Displacement Chromatography operates on a fundamentally different non-linear principle.

  • Loading: The column is overloaded with protein (typically 60-80% of saturation capacity) under conditions of strong retention.

  • Displacement: A "Displacer" molecule—which has a higher affinity for the stationary phase than any component in the feed—is introduced.[1]

  • The Train: The displacer acts as a piston, pushing the proteins ahead of it. The proteins then compete for binding sites, self-assembling into a "displacement train" where they exit the column in order of increasing affinity, concentrated into pure, adjacent zones.

Visualizing the Mechanism

The following diagram illustrates the transition from a mixed load to a resolved displacement train.

DisplacementMechanism cluster_0 Phase 1: Loading cluster_1 Phase 2: Displacement Train Load Protein Mixture (A + B + Impurities) Resin1 CEX Resin (High Binding) Load->Resin1 Adsorption Displacer Displacer (Highest Affinity) ProtB Protein B (High Affinity) Displacer->ProtB Pushes ProtA Protein A (Low Affinity) ProtB->ProtA Pushes Exit Exit ProtA->Exit Elutes First

Figure 1: The Displacement Train mechanism. The Displacer (Yellow) forces the highest affinity protein (Green) forward, which in turn forces the lower affinity protein (Blue) off the column.

Strategic Material Selection

Stationary Phase (Resin)

Success in CEX-DC requires a resin with high binding capacity and mass transfer efficiency.

  • Recommended: Strong Cation Exchangers (Sulfopropyl - SP).

  • Particle Size: 10–30 µm (Analytical/Semi-prep) or 50–90 µm (Process scale).

  • Base Matrix: Polymethacrylate or Cross-linked Agarose.

  • Why: Strong CEX resins maintain charge capacity across a wide pH range, essential for the "Steric Mass Action" (SMA) model that governs displacement.

The Displacer

The displacer is the critical reagent. It must bind stronger than the target protein but be removable during regeneration.

  • Commercial Standard: Expell SP1™ (Sachem, Inc.).[2] This is a low-molecular-weight quaternary ammonium salt designed specifically for CEX.

  • Alternative: Protamine Sulfate (a highly basic peptide), though it often suffers from batch-to-batch variability and difficult column regeneration.

  • Selection Logic: Expell SP1 is preferred for regulatory compliance (well-characterized small molecule) and easier clearance/regeneration compared to polymeric displacers [1].

Method Development & Optimization Workflow

Before running a full purification, you must determine the operating line.

MethodDev Start Start Method Dev Step1 1. Determine Isotherms (Langmuir Parameters) Start->Step1 Step2 2. Optimize Loading (Target: 70% of Max Capacity) Step1->Step2 Step3 3. Displacer Concentration (Screen 3mM - 10mM) Step2->Step3 Decision Square Wave Formed? Step3->Decision Success Finalize Protocol Decision->Success Yes Fail Increase Displacer Conc. or Reduce Flow Rate Decision->Fail No Fail->Step3

Figure 2: Method Development Workflow. The critical decision point is the formation of the "Square Wave" chromatogram, indicating a successful displacement regime.

Protocol: High-Resolution mAb Charge Variant Separation

Objective: Isolate the Main Isoform from Acidic and Basic variants. System: ÄKTA pure or equivalent. Column: Strong Cation Exchange (e.g., Capto SP ImpRes or Poros XS), 4.7 mL (0.66 cm x 10 cm).

Buffer Preparation
  • Buffer A (Equilibration/Carrier): 20 mM Sodium Phosphate + 20 mM NaCl, pH 6.0 – 7.0.

    • Note: Keep conductivity low (< 5 mS/cm) to maximize binding capacity.

  • Displacer Solution: 3 mM Expell SP1 in Buffer A.

    • Note: Prepare fresh. Ensure pH matches Buffer A exactly.

  • Regeneration Buffer 1: 2 M NaCl in Buffer A.

  • Regeneration Buffer 2: 0.5 M NaOH (Sanitization/Stripping).

Experimental Steps
Step 1: Column Equilibration

Flush column with 5 Column Volumes (CV) of Buffer A at 150 cm/h. Ensure pH and conductivity are stable.

Step 2: Sample Loading (The Critical Step)
  • Load Amount: Load the mAb feed to 70-80% of the dynamic binding capacity (DBC) .

    • Why: Unlike gradient elution (loaded at <5%), displacement requires overloading to force competition between protein variants.

    • Target: ~40-60 mg protein per mL of resin.

  • Flow Rate: Reduce flow to 60-100 cm/h to allow equilibrium binding.

Step 3: The Displacement Step[3][4][5]
  • Switch inlet to Displacer Solution .

  • Run for 1.5 - 2.0 CV (or until the displacer breakthrough is observed via UV or Conductivity spike).

  • Observation: The chromatogram will not look like Gaussian peaks. You will see "blocks" of absorbance.

    • Zone 1: Acidic Variants (Lowest affinity, elute first).

    • Zone 2: Main Isoform (Pure, high concentration).

    • Zone 3: Basic Variants (Highest affinity, pushed immediately ahead of the displacer).

Step 4: Fractionation

Collect small fractions (e.g., 0.2 CV). The transition between variants is extremely sharp.

Step 5: Regeneration (Mandatory)

Displacers bind very tightly. Standard salt washes are often insufficient.

  • Wash: 3 CV of Regeneration Buffer 1 (2 M NaCl) to remove bulk displacer.

  • Strip: 3 CV of Regeneration Buffer 2 (0.5 M NaOH). High pH alters the ionization state of the displacer, facilitating removal.

  • Storage: Flush with 20% Ethanol.

Data Analysis & Performance Comparison

Self-Validation Check:

  • The Square Wave: If your UV trace shows sharp, rectangular plateaus rather than peaks, the system is valid.

  • The Anti-Langmuir Effect: The product concentration in the eluate should be higher than the feed concentration.

Table 1: Performance Metrics (Typical mAb Purification)

MetricTraditional Gradient ElutionDisplacement Chromatography (CEX-DC)
Load Capacity 20 - 30 g/L60 - 80 g/L
Elution Pool Conc. 2 - 5 g/L (Diluted)10 - 25 g/L (Concentrated)
Purity (Main Peak) ~80%> 90%
Buffer Consumption High (Long gradients)Low (Step inputs)
Resolution Limited by peak widthHigh (Sharp zone boundaries)

Troubleshooting Guide

IssueRoot CauseCorrective Action
"Sloping" Plateaus Slow mass transfer or low displacer affinity.Decrease flow rate or increase displacer concentration (e.g., from 3mM to 5mM).
Low Yield Product co-eluting with displacer.[4]The displacer affinity is too high relative to the protein. Lower the displacer concentration.[1]
Ghost Peaks in Next Run Incomplete Regeneration.The displacer was not fully removed. Implement a "Sawtooth" regeneration: Alternate 0.5M NaOH and 1M HCl (if resin tolerates) or extend NaOH contact time [2].
High Pressure Precipitate formation.Check solubility of the mAb at the high concentrations achieved in the displacement zone (>20 g/L).

References

  • Sachem, Inc. (2012).[2] Isolation of Monoclonal Antibody Charge Variants by Displacement Chromatography. Current Protocols in Protein Science.

  • Bio-Rad Laboratories. (n.d.). Cation Exchange Chromatography and Regeneration Protocols.

  • Shukla, A. A., et al. (2018). Multi-column displacement chromatography for separation of charge variants of monoclonal antibodies. Journal of Chromatography A.

  • Cytiva. (2020). Tools and solutions for separation of charged mAb variants.

Disclaimer: Protocols should be optimized for specific protein stability profiles. Always consult Material Safety Data Sheets (MSDS) for displacer chemicals.

Sources

Application Notes and Protocols for the Synthesis of Macrocyclic Polyamines Using Diethyl-Substituted Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Macrocyclic Polyamines

Macrocyclic polyamines are a class of cyclic organic compounds containing multiple amino groups within a large ring structure.[1][2] Their unique three-dimensional cavities and the presence of multiple nitrogen atoms capable of coordinating with metal ions and other guest molecules make them invaluable in a wide range of scientific disciplines.[1][2] In the field of drug development, macrocyclic polyamines have emerged as critical scaffolds for the design of therapeutic agents, including anti-HIV and anti-cancer drugs.[3] The discovery and success of the bicyclam AMD3100 in AIDS and cancer therapy have underscored the vast potential of this class of molecules.[3] Furthermore, their ability to form stable complexes with metal ions has led to their use as contrast agents in magnetic resonance imaging (MRI) and in radiopharmaceuticals for cancer therapy and diagnostics.[3] Beyond medicine, these versatile molecules find applications as catalysts, sensors, and building blocks in supramolecular chemistry.[1][2]

The synthesis of these complex macrocycles, however, presents significant challenges, primarily the competition between the desired intramolecular cyclization and intermolecular polymerization. This guide provides a detailed exploration of a robust synthetic strategy employing diethyl-substituted diamines as key building blocks, with a focus on the renowned Richman-Atkins cyclization method. The introduction of ethyl groups on the nitrogen atoms can enhance the lipophilicity and modify the coordination properties of the resulting macrocycle, offering advantages in specific applications.

Strategic Approach: The Richman-Atkins Cyclization with N,N'-Diethyl-Substituted Precursors

The Richman-Atkins synthesis is a cornerstone in the preparation of polyaza macrocycles.[4][5] This method involves the cyclization of a di-sulfonamide with a di-electrophile, typically a di-tosylate or di-halide. The use of tosyl (p-toluenesulfonyl) protecting groups on the amine nitrogens serves a dual purpose: it activates the N-H protons for deprotonation, facilitating the nucleophilic attack, and it prevents unwanted side reactions. The subsequent deprotection of the tosyl groups yields the final macrocyclic polyamine.

A key consideration in macrocyclization is overcoming the entropic barrier and minimizing intermolecular side reactions that lead to polymers. This is often achieved through the principle of high dilution, where the reaction is carried out at very low concentrations to favor the intramolecular ring-closing reaction.[6]

This application note will detail the synthesis of a tetraethyl-substituted tetraazamacrocycle, specifically N,N',N'',N'''-tetraethyl-1,4,8,11-tetraazacyclotetradecane (tetraethyl-cyclam), using a stepwise approach involving the Richman-Atkins cyclization.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Cyclization (Richman-Atkins) cluster_2 Step 3: Deprotection A N,N'-Diethylethylenediamine C N,N'-Diethyl-N,N'-ditosyl-1,2-ethanediamine A->C Pyridine B p-Toluenesulfonyl chloride B->C E Tosyl-protected Tetraethyl-cyclam C->E K2CO3, DMF High Dilution D N,N'-Ditosyl-N,N'-bis(2-hydroxyethyl)ethylenediamine D->E G N,N',N'',N'''-Tetraethyl-1,4,8,11-tetraazacyclotetradecane E->G HBr/AcOH or SmI2 F Reductive Cleavage F->G Richman_Atkins_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Ditosyl_Diamine N,N'-Diethyl-N,N'-ditosyl-1,2-ethanediamine Deprotonation1 Deprotonation of Sulfonamide (Base) Ditosyl_Diamine->Deprotonation1 K2CO3 Ditosylate 1,3-Propanediol di-p-toluenesulfonate SN2_Attack1 First SN2 Attack Ditosylate->SN2_Attack1 Deprotonation1->SN2_Attack1 Linear_Intermediate Open-Chain Intermediate SN2_Attack1->Linear_Intermediate Deprotonation2 Second Deprotonation Linear_Intermediate->Deprotonation2 K2CO3 SN2_Attack2 Intramolecular SN2 Attack Deprotonation2->SN2_Attack2 Protected_Macrocycle Tosyl-Protected Tetraethyl-cyclam SN2_Attack2->Protected_Macrocycle

Sources

Troubleshooting & Optimization

Improving solubility of 2,2-diethyl-1,3-propanediamine in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Solubility in Non-Polar Solvents

Welcome to the technical support portal for 2,2-diethyl-1,3-propanediamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this versatile diamine in non-polar solvent systems. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you overcome these common experimental hurdles.

Introduction: Understanding the Solubility Challenge

2,2-diethyl-1,3-propanediamine is a valuable building block in organic synthesis, polymer chemistry, and the development of pharmaceutical agents.[1] Its structure, featuring two primary amine groups and a compact diethyl-substituted carbon backbone, gives it a distinct physicochemical profile.

The primary amine groups (-NH2) are highly polar and capable of forming strong hydrogen bonds. This makes the molecule readily soluble in polar solvents. However, these same functional groups are the cause of its characteristically poor solubility in non-polar solvents like hexane, toluene, or carbon tetrachloride. This guide will explore the reasons for this challenge and provide practical, step-by-step solutions. The fundamental principle governing this behavior is "like dissolves like": polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why is my 2,2-diethyl-1,3-propanediamine not dissolving in hexane?

A1: The issue stems from a fundamental mismatch in polarity. 2,2-diethyl-1,3-propanediamine has two highly polar primary amine groups that can engage in hydrogen bonding. Hexane is a non-polar aliphatic hydrocarbon. The strong intermolecular forces between the diamine molecules (hydrogen bonds) are much more favorable than any potential weak van der Waals interactions with the non-polar solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions. In this case, the new interactions are too weak, so the diamine remains undissolved.[2][3]

Q2: I observe a hazy solution or two separate liquid phases when I mix the diamine with toluene. What is happening?

A2: This indicates partial or limited solubility. Toluene is less non-polar than hexane due to its aromatic ring, but it is still considered a non-polar solvent. A hazy solution suggests that a small amount of the diamine has dissolved, but the concentration has exceeded its solubility limit at that temperature, leading to a fine suspension. If you see two distinct layers, this is phase separation, indicating very poor miscibility. This can be exacerbated by small amounts of water contamination in your solvent or on your glassware, as the diamine is hygroscopic.

Q3: How does temperature affect the solubility of 2,2-diethyl-1,3-propanediamine in non-polar solvents?

A3: For most solid solutes dissolving in liquid solvents, increasing the temperature will increase solubility.[2][4] The added thermal energy increases the kinetic energy of the solvent molecules, allowing them to more effectively break apart the intermolecular forces holding the diamine molecules together.[3][4] However, for a poorly soluble compound like this diamine in a non-polar solvent, a moderate increase in temperature may only lead to a marginal improvement in solubility. It is a useful tool but often insufficient on its own.

Q4: Can I modify the diamine to make it more soluble?

A4: Yes, chemical modification is a viable but more involved strategy. The polar amine groups can be temporarily converted into less polar functional groups (e.g., by forming imines or Boc-protecting them). This "pro-drug" or intermediate approach would significantly enhance solubility in non-polar solvents. After the reaction, the modifying groups would need to be removed to regenerate the primary amines. This is a multi-step process and should be considered if other methods fail.

Troubleshooting Guide: From Insolubility to Clear Solution

This section provides a systematic approach to resolving common solubility issues.

Problem 1: Complete Insolubility or Solid Precipitation
  • Probable Cause: High polarity mismatch between the diamine and the non-polar solvent.

  • Solution: Co-solvency

    • Scientific Rationale: The most effective and common solution is the use of a co-solvent. A co-solvent is a third liquid, miscible with both the primary solvent and the solute, that is added to the system to increase the solubility of the solute.[5][6] It works by altering the overall polarity and dielectric constant of the solvent mixture, making it more favorable for the polar solute to dissolve.[7]

    • Recommended Co-solvents: Choose a semi-polar, aprotic solvent that is miscible with your primary non-polar solvent. Good starting choices include:

      • Tetrahydrofuran (THF)

      • Dichloromethane (DCM)

      • Ethyl Acetate

      • Acetone (Note: Acetone can potentially react with primary amines to form imines, so its compatibility should be verified for your specific reaction).[5]

    • Action: See Protocol 1 for a detailed, step-by-step guide to solubility screening with co-solvents.

Problem 2: Solution is Hazy, Oily, or Shows Phase Separation
  • Probable Cause: The diamine has reached its low solubility limit, or there is residual moisture in the system.

  • Solution 1: Gentle Heating

    • Scientific Rationale: As discussed, increasing the kinetic energy of the system can help overcome intermolecular forces and promote dissolution.[3][4]

    • Action: While stirring, gently warm the mixture to 40-50°C. Use a water bath for controlled heating. Observe if the solution becomes clear. Caution: Do not overheat, as this can affect the stability of your reagents. If the solution becomes hazy again upon cooling, it indicates that the system is supersaturated at room temperature, and a co-solvent is still recommended for stability.

  • Solution 2: Ensure Anhydrous Conditions

    • Scientific Rationale: 2,2-diethyl-1,3-propanediamine is hygroscopic and can absorb atmospheric moisture. Water is immiscible with non-polar solvents and can cause haziness or phase separation.

    • Action: Use freshly dried solvents. Dry glassware in an oven before use. Conduct your experiment under an inert atmosphere (e.g., Nitrogen or Argon) if your chemistry is sensitive to moisture.

Experimental Protocols

Protocol 1: Step-by-Step Co-solvent Solubility Screening

This protocol allows you to efficiently determine the minimal amount of co-solvent needed to achieve a clear solution.

  • Setup: In a small vial equipped with a magnetic stir bar, add a known amount of 2,2-diethyl-1,3-propanediamine (e.g., 100 mg).

  • Add Primary Solvent: Add the volume of your primary non-polar solvent (e.g., Toluene, 5 mL) that you intend to use for your reaction. Begin stirring. You will likely observe a slurry or undissolved solid.

  • Co-solvent Titration: Using a micropipette or syringe, add a selected co-solvent (e.g., THF) dropwise (in small, known increments, e.g., 50 µL).

  • Observe: After each addition, allow the mixture to stir for 1-2 minutes and observe for clarity.

  • Endpoint: Continue adding the co-solvent until a completely clear, homogeneous solution is obtained.

  • Quantify: Record the total volume of co-solvent required. This gives you the optimal ratio of non-polar solvent to co-solvent for your target concentration.

  • Validation: It is good practice to scale down your actual reaction to a small test run using this new solvent system to ensure there are no adverse effects on the reaction outcome.

Data & Visualization

Table 1: Qualitative Solubility of 2,2-diethyl-1,3-propanediamine
Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolSolubleStrong hydrogen bonding between the amine -NH2 groups and the solvent's -OH groups.
Polar Aprotic DMSO, DMFSolubleStrong dipole-dipole interactions.
Semi-Polar THF, Dichloromethane (DCM)Sparingly SolubleCan act as a bridge between polar and non-polar extremes. Good co-solvent choices.
Non-Polar Toluene, Diethyl EtherPoorly SolubleLimited, weak dipole-induced dipole interactions.
Aliphatic Non-Polar Hexane, Cyclohexane, PentaneInsolubleOnly weak van der Waals forces are possible, which are insufficient for dissolution.
Diagrams

G start Solubility Issue Encountered in Non-Polar Solvent q1 Is the diamine completely insoluble or precipitated? start->q1 Assess the problem q2 Is the solution hazy, oily, or phase-separated? q1->q2 No sol1 Primary Strategy: Introduce a Co-solvent (e.g., THF, DCM) (See Protocol 1) q1->sol1 Yes q3 Is gentle heating (40-50°C) an option? q2->q3 check_moisture Also, verify anhydrous conditions (dry solvents and glassware). q2->check_moisture q3->sol1 No sol2 Gently warm mixture and observe for clarity. q3->sol2 Yes q4 Did solution clear and remain clear upon cooling? sol2->q4 q4->sol1 No, precipitates on cooling sol3 Proceed with experiment, maintaining temperature if necessary. q4->sol3 Yes

Caption: Troubleshooting decision tree for solubility issues.

G cluster_0 Co-Solvent Selection Workflow A 1. Define Reaction Conditions & Reagents B 2. Identify Potential Co-solvents (THF, DCM, Ethyl Acetate, etc.) A->B C 3. Check for Miscibility with Primary Non-Polar Solvent B->C D 4. Verify Co-solvent is Inert (Will not react with your materials) C->D E 5. Perform Small-Scale Solubility Titration (Protocol 1) D->E F 6. Determine Optimal Solvent Ratio (e.g., 10:1 Toluene:THF) E->F G Optimized Solvent System Achieved F->G

Caption: Workflow for selecting a suitable co-solvent.

References

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. Retrieved from [Link]

  • ResearchGate. (2021). Enhancing solubility of poorly soluble drugs using various techniques. Retrieved from [Link]

  • International Journal of Innovative Research in Technology. (n.d.). Solubility Enhancement Methods. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-1,3-propanediamine. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Diamino-2,2-diethylpropane. Retrieved from [Link]

  • GlobalCHEM. (n.d.). Understanding N,N'-Diethyl-1,3-propanediamine: A Comprehensive Product Overview. Retrieved from [Link]

Sources

Technical Support Center: Storage & Handling of 1,3-Diamino-2,2-diethylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-DEDPA-OX-001 Subject: Prevention of Oxidative Degradation and Carbamation during Storage Applicable Compound: 1,3-Diamino-2,2-diethylpropane (CAS: 38932-69-3) Synonyms: 2,2-Diethyl-1,3-propanediamine; 2,2-Diethyl-1,3-diaminopropane.

Executive Summary

You are likely observing degradation in this compound (DEDPA) manifesting as yellow discoloration or white crystalline precipitation .

DEDPA is a hindered primary diamine. While the gem-diethyl group at the 2-position provides some steric protection, the primary amine groups (


) remain highly susceptible to two atmospheric threats:
  • Oxidative Dehydrogenation (Yellowing): Reaction with atmospheric oxygen (

    
    ) forming imines and conjugated impurities.
    
  • Carbamation (White Crust): Reaction with carbon dioxide (

    
    ) forming carbamate salts.
    

This guide provides a root-cause analysis, a definitive storage protocol, and a troubleshooting FAQ to salvage or validate your current stock.

Part 1: The Degradation Mechanism (Root Cause Analysis)

To prevent degradation, you must understand the enemy. Amine degradation is not a single event but a cascade of reactions.

Mechanism Visualization

The following diagram illustrates the two distinct pathways that compromise DEDPA purity.

AmineDegradation DEDPA Pure DEDPA (Colorless Liquid/Solid) Radical Amine Radical Intermediate DEDPA->Radical H-abstraction Carbamate Ammonium Carbamate (White Precipitate) DEDPA->Carbamate Nucleophilic Attack Oxygen Atmospheric O2 Oxygen->Radical CO2 Atmospheric CO2 (+ Moisture) CO2->Carbamate Imine Imine/Schiff Base (Conjugated System) Radical->Imine -2H (Oxidation) Oligomer Colored Oligomers (Yellow/Brown) Imine->Oligomer Polymerization

Figure 1: Parallel degradation pathways. The upper path (Oxidation) causes color change; the lower path (Carbamation) causes physical precipitation.

Detailed Analysis
ObservationChemical CauseMechanism Description
Yellowing Oxidation Trace amounts of dissolved

generate amine radicals. These convert to imines (

bonds). As conjugation increases (alternating double bonds), the molecule absorbs blue light, appearing yellow to the human eye. Note: This can happen even with <1% impurity.
White Crust Carbamation Primary amines are strong nucleophiles. They attack atmospheric

to form carbamic acid, which immediately reacts with another amine molecule to form an ammonium carbamate salt.[1] This appears as a white solid on the cap or meniscus.

Part 2: The "Zero-Oxidation" Storage Protocol

Do not rely on standard parafilm sealing. Amines permeate low-density plastics, and oxygen permeates parafilm over time. Follow this rigorous Standard Operating Procedure (SOP).

Required Materials
  • Inert Gas: Argon (Preferred) or Nitrogen (Acceptable).[2]

    • Why Argon? Argon is heavier than air. It settles on the surface of the liquid amine, creating a physical "blanket" that is harder to displace than Nitrogen.

  • Vessel: Amber glass vials with Teflon-lined (PTFE) caps.

  • Sealant: Teflon tape + Electrical tape (or Parafilm M as a secondary barrier).

Step-by-Step Workflow

StorageProtocol Start Receive/Synthesize DEDPA QC Initial QC (NMR/Titration) Confirm Colorless Start->QC Aliquot Aliquot into Single-Use Amber Vials QC->Aliquot Purge Argon Purge (Active) Insert needle into headspace Aliquot->Purge Seal Cap Immediately (PTFE Liner) Purge->Seal Tape Wrap: Teflon Tape on threads + Electrical Tape on outside Seal->Tape Store Store at 4°C Dark Environment Tape->Store

Figure 2: The "Zero-Oxidation" workflow. Aliquoting is critical to avoid repeated exposure of the bulk stock.

Critical Protocol Nuances
  • The "Headspace" Rule: Never store a large bottle with a large air gap (headspace). The oxygen contained in the headspace is sufficient to yellow the surface layer. Always transfer to smaller vessels to minimize headspace.

  • The "Cold" Rule: Store at 2°C – 8°C . Oxidation is a kinetic process; lowering the temperature significantly slows the rate of radical formation.

  • The "Dark" Rule: Light (UV/Vis) accelerates the radical formation step in amine oxidation. Amber glass is non-negotiable.

Part 3: Troubleshooting Center (FAQs)

Q1: My DEDPA has turned light yellow. Is it ruined?

  • Diagnostic: Not necessarily.[3][4] The "yellow" compounds (imines/oligomers) have high extinction coefficients, meaning a very small amount (ppm level) causes visible color.

  • Action:

    • Check Purity: Run a proton NMR (

      
      -NMR). If the integration of the ethyl/methylene peaks is correct and no new aldehyde/imine peaks are visible (>1%), the bulk material is likely >98% pure.
      
    • Purification: If high purity is required (e.g., for polymerization or pharmaceutical synthesis), you must distill the amine under reduced pressure. Discard the first 10% (forerun) and the last 10% (colored residue).

Q2: There is a white solid around the cap. Can I knock it back in?

  • Diagnostic: This is ammonium carbamate (reaction with

    
    ).[1]
    
  • Action: NO. Do not knock it back in. Carbamates can release water upon heating or reacting, further contaminating the batch.

  • Remedy: Wipe the rim of the bottle with a dry, lint-free wipe. Transfer the clear liquid to a fresh, dry, Argon-purged vial.

Q3: Can I store it in a freezer (-20°C)?

  • Analysis: Yes, but with a caveat. DEDPA is hygroscopic.[5]

  • Risk: When you remove a bottle from -20°C to room temperature, atmospheric moisture will immediately condense on the cold glass and potentially inside the cap if opened too soon.

  • Protocol: If freezing, you must allow the sealed bottle to warm to room temperature in a desiccator before opening it.

Q4: I don't have an Argon line. Is Nitrogen okay?

  • Analysis: Nitrogen is acceptable but less forgiving. Because

    
     has a similar density to air, it mixes rather than blankets.
    
  • Adjustment: When purging with Nitrogen, use a higher flow rate and purge for longer (30-60 seconds for a small vial) to ensure total displacement of oxygen.

Part 4: Quality Control Specifications

Before using stored DEDPA in critical applications, verify its integrity.

Test MethodAcceptance CriteriaWhat it detects
Visual Inspection Clear, colorless liquid/solid.Gross oxidation (Yellow) or Carbamation (White).
Titration (HCl) Amine Value within 98-102% theoretical.Bulk purity. (Note: Oxidized amines may still titrate, so combine with visual).

-NMR
Sharp peaks. No broad signals > 8 ppm.Aldehydes, imines, and oxidation byproducts.
Karl Fischer Water content < 0.5%.[3][6]Moisture absorption (Hygroscopicity).[5]

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Purification techniques for technical grade 2,2-diethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-PD-22DE-V1

Last Updated: February 10, 2026

Introduction

Welcome to the technical support guide for the purification of technical grade 2,2-diethyl-1,3-propanediamine (CAS No. 38932-69-3). This document is designed for researchers, chemists, and drug development professionals who require this sterically hindered diamine in high purity for their work in polymer synthesis, ligand chemistry, or as a pharmaceutical intermediate.

The presence of impurities can significantly impact reaction outcomes, polymer properties, and biological activity. Technical grade materials often contain residual starting materials, by-products, and solvents from the manufacturing process. This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to help you select and optimize a purification strategy tailored to your specific needs, ensuring the integrity and reliability of your experiments.

Part 1: Initial Assessment and Characterization of Technical Grade Material (FAQ)

Before any purification attempt, a thorough assessment of the starting material is crucial. This initial analysis will inform your choice of purification method and help you track its success.

Q1: What are the likely impurities in my technical grade 2,2-diethyl-1,3-propanediamine?

A1: While the exact impurity profile depends on the synthetic route, common methods for producing hindered diamines suggest the following potential contaminants:

  • Unreacted Starting Materials: Such as derivatives of diethylmalonate, 2,2-diethyl-1,3-propanediol, or hydroxypivalaldehyde analogs.[1]

  • Partially Reacted Intermediates: Mono-aminated compounds (e.g., 3-amino-2,2-diethylpropan-1-ol) or incompletely reduced intermediates (imines, amides).

  • Cyclic By-products: Intramolecular cyclization can lead to heterocyclic impurities, such as substituted piperidines.

  • Solvents and Reagents: Residual solvents from reaction and workup, or traces of catalysts and reducing agents.[2]

  • Oxidation Products: Like many amines, this compound can oxidize upon prolonged exposure to air, leading to colored impurities.[3]

Q2: What are the key physical properties I should know before starting?

A2: Specific experimental data for 2,2-diethyl-1,3-propanediamine is not widely published. However, we can estimate its properties based on its structure and comparison with close analogs like 2,2-dimethyl-1,3-propanediamine and N,N-diethyl-1,3-propanediamine.[4][5] These estimates are critical for planning distillation and recrystallization procedures.

PropertyEstimated Value / Known Analog ValueSignificance for Purification
Molecular Weight 130.23 g/mol [6]Essential for all stoichiometric calculations.
Boiling Point (est.) >170 °C (at atm. pressure)High boiling point necessitates vacuum distillation to prevent thermal decomposition.[7][8]
Appearance Colorless to pale yellow liquid[9]A dark color indicates significant oxidation or impurities.
Density (est.) ~0.82 - 0.86 g/mLSimilar to related diamines.
Solubility Miscible with water and common organic solvents.[4]High solubility in many solvents can make recrystallization of the free base challenging.[10]

Q3: Which analytical techniques should I use to assess purity?

A3: A multi-technique approach is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and quantifying the purity of the main component. Derivatization may be necessary to improve peak shape.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are in sufficient concentration (>1%) and have unique signals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of primary amine N-H bonds (~3300-3400 cm⁻¹) and the absence of impurity functional groups like carbonyls (C=O) or nitriles (C≡N).

Part 2: Purification Strategy Selection

The optimal purification strategy depends on the nature of the impurities and the desired final purity. Use the following workflow to guide your decision-making process.

Purification_Strategy start Technical Grade 2,2-diethyl-1,3-propanediamine check_bp Are major impurities volatile with significantly different boiling points? start->check_bp distill Fractional Vacuum Distillation check_bp->distill  Yes   check_polarity Are impurities close in boiling point but different in polarity? check_bp->check_polarity  No   check_solid Are impurities non-basic and is highest purity required? distill->check_solid Further purification needed final_product High-Purity Product distill->final_product Purity sufficient salt Purification via Salt Recrystallization check_solid->salt  Yes   chrom Basic Flash Column Chromatography check_solid->chrom  No   salt->final_product check_polarity->check_solid  No / Unsure check_polarity->chrom  Yes   chrom->distill Remove solvent & distill chrom->final_product Purity sufficient

Caption: Workflow for selecting a purification method.

Rationale:

  • Fractional Vacuum Distillation: This is the most effective method for removing impurities with significantly different boiling points (e.g., residual solvents or lower-boiling monoamines) and for bulk purification.[12] It is the recommended first step for most technical-grade materials.

  • Purification via Salt Recrystallization: If distillation is insufficient or if non-basic or thermally stable impurities are present, converting the diamine to a crystalline salt (e.g., dihydrochloride) is a powerful technique.[3][10] The defined lattice structure of the salt excludes impurities more effectively than liquid-phase distillation.

  • Basic Flash Column Chromatography: This is a last resort for difficult separations where impurities have similar boiling points but different polarities. Standard silica gel is acidic and will cause severe tailing; a basic-modified system is essential.[13]

Part 3: Troubleshooting Guides for Purification Techniques

Method 1: Fractional Vacuum Distillation

This technique lowers the boiling point of the compound, preventing thermal degradation that can occur at atmospheric pressure.[14][15]

Step-by-Step Protocol:

  • Preparation: Ensure all glassware is dry. Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, short-path distillation head, thermometer, and receiving flasks. Use a magnetic stir bar or capillary bubbler to ensure smooth boiling.

  • System Check: Attach a vacuum pump with a cold trap. Ensure all joints are properly sealed with vacuum grease. The system should be able to achieve a stable pressure below 10 mmHg.

  • Charging the Flask: Charge the distillation flask with the technical grade diamine (no more than 2/3 full). Adding a small amount of a high-boiling, non-reactive antioxidant like BHT can sometimes prevent discoloration.

  • Distillation:

    • Slowly apply vacuum to the system to degas the liquid.

    • Begin stirring and gently heat the distillation pot using a heating mantle.

    • Collect a small forerun fraction, which will contain low-boiling impurities.

    • Slowly increase the temperature until the main fraction begins to distill at a steady temperature. Record the vapor temperature and pressure.

    • Collect the main fraction in a separate, clean receiving flask.

    • Stop the distillation when the temperature rises or drops significantly, or when charring is observed in the pot, leaving a small residue behind.

  • Shutdown: Allow the system to cool completely before slowly venting to atmospheric pressure to avoid cracking the hot glassware.

Troubleshooting Q&A: Vacuum Distillation

Question / ProblemProbable Cause(s)Recommended Solution(s)
My compound is bumping violently or boiling unstably. - Inefficient stirring.- Vacuum is too high for the temperature.- Lack of nucleation sites.- Increase stirring speed.- Introduce a slow stream of nitrogen via a capillary bubbler.- Slightly reduce the vacuum level.
The product in the distillation pot is turning dark or charring. - Thermal decomposition.[8]- Presence of non-volatile, heat-sensitive impurities.- Immediately reduce the heating mantle temperature.- Improve the vacuum to further lower the boiling point.- Consider a less harsh purification method like salt recrystallization.
I can't achieve a low enough vacuum. - Leaks in the system.- Check all glass joints and connections. Re-grease if necessary.- Ensure the vacuum pump is operating correctly and the oil is fresh.
The product solidifies in the condenser. - The melting point of the compound is higher than the condenser coolant temperature.- Use room temperature water or no coolant in the condenser, provided the vacuum is sufficient to ensure condensation.
Method 2: Purification via Salt Recrystallization

This method leverages the high crystallinity of diamine salts to exclude impurities. The dihydrochloride salt is a common choice.[16]

Step-by-Step Protocol:

Salt_Recrystallization cluster_0 Step 1: Salt Formation cluster_1 Step 2: Recrystallization cluster_2 Step 3: Liberation of Free Base a Dissolve crude diamine in a suitable solvent (e.g., Isopropanol) b Cool solution in an ice bath a->b c Slowly add ~2.2 equivalents of concentrated HCl or ethanolic HCl b->c d Stir and allow salt to precipitate c->d e Collect crude salt by filtration d->e f Dissolve salt in minimum amount of hot solvent (e.g., Ethanol/Water) e->f g Cool slowly to room temp, then in an ice bath to crystallize f->g h Filter and wash pure crystals with cold solvent g->h i Dissolve pure salt in water h->i j Cool and slowly add concentrated NaOH or KOH solution until pH > 12 i->j k Extract the free diamine with an organic solvent (e.g., DCM, Ether) j->k l Dry organic layer, filter, and remove solvent k->l

Caption: Workflow for purification via salt recrystallization.

Troubleshooting Q&A: Salt Recrystallization

Question / ProblemProbable Cause(s)Recommended Solution(s)
The hydrochloride salt does not precipitate or oils out. - Too much solvent was used.- The solvent is not appropriate for precipitation.- Reduce the solvent volume under vacuum.- Add a less polar co-solvent (anti-solvent) like diethyl ether or heptane to induce precipitation.[17]
The salt crystals are very fine or discolored. - Precipitation or cooling occurred too quickly.- Impurities are trapped in the crystal lattice.- Re-dissolve the salt and allow it to cool much more slowly.- Consider adding activated charcoal to the hot solution before filtering to remove colored impurities.[18]
Low recovery of the free base after liberation. - Incomplete basification (pH is not high enough).- Insufficient extraction.- Emulsion formation during extraction.- Ensure the aqueous layer is strongly basic (pH > 12).- Perform multiple extractions (at least 3-4 times).- To break emulsions, add a small amount of brine (saturated NaCl solution).
Method 3: Basic Flash Column Chromatography

This method is for separating compounds based on polarity. Using a basic modifier is essential to prevent the amine from irreversibly binding to the acidic silica.

Step-by-Step Protocol:

  • Stationary Phase Preparation: Use standard silica gel. Prepare a slurry of the silica in your starting eluent. It is critical to add a basic modifier to the eluent. A common choice is 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide.[13]

  • Column Packing: Pack the column with the prepared slurry. Equilibrate the packed column by flushing with several column volumes of the starting eluent until the baseline is stable and the pH of the effluent is basic.

  • Sample Loading: Dissolve the crude diamine in a minimal amount of the eluent or a strong solvent like dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate with 1% TEA) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate or adding methanol).

  • Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like methanol can help remove the last traces of TEA.[13]

Troubleshooting Q&A: Chromatography

Question / ProblemProbable Cause(s)Recommended Solution(s)
My product is streaking/tailing badly on the TLC plate and column. - Insufficient deactivation of the acidic silica.- Increase the concentration of the basic additive (TEA or NH₄OH) in your eluent.[13]- Pre-treat the column by flushing with the basic eluent for an extended period before loading the sample.
My product will not elute from the column. - The eluent is not polar enough.- The compound has irreversibly bound to the silica.- Gradually increase the eluent polarity (e.g., add methanol to a DCM eluent).- Ensure your basic modifier is present in the eluent throughout the run.
I can't separate my product from a close-running impurity. - Poor selectivity of the solvent system.- Try a different solvent system. For example, switch from Ethyl Acetate/Hexane to Dichloromethane/Methanol.- Use a different stationary phase, such as basic alumina, which has different selectivity.

Part 4: Safety First - Handling Diamines

2,2-diethyl-1,3-propanediamine and its analogs are hazardous materials. Adherence to safety protocols is mandatory.

  • Corrosivity: Diamines are corrosive and can cause severe skin burns and eye damage.[19] Always handle this chemical inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient for prolonged contact; check compatibility charts), a flame-resistant lab coat, and chemical splash goggles with a face shield.

  • Handling: Avoid inhalation of vapors. Ensure adequate ventilation. Keep away from heat, sparks, and open flames.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

This guide is intended to provide expert-level support for common laboratory purification challenges. For novel or particularly difficult separations, further methods development may be required.

References

  • Google Patents. (1971). Separation of diamine isomers.
  • PubChem. (n.d.). 2,2-Dimethyl-1,3-propanediamine. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethyl-1,3-propanediamine. Retrieved from [Link]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • Google Patents. (1951). Diamines and salts thereof.
  • Lechler. (n.d.). What is Vacuum Distillation & How Does it Work?. Retrieved from [Link]

  • Busch Finland. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • ResearchGate. (2015). Is there any negative impact of diethyl amine while using in column chromatography?. Retrieved from [Link]

  • Google Patents. (2004). Diamine purification method.
  • SIELC Technologies. (n.d.). Separation of 1,3-Propanediamine, N,N'-diethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • WIPO Patentscope. (2020). PURIFICATION METHOD FOR DIAMINE COMPOUND.... Retrieved from [Link]

  • MDPI. (2021). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (2016). What the best solvent can be used to recrystallize p-phenylenediamine?. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Diamino-2,2-diethylpropane. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (1962). Process for the purification of hexamethylenediamine.
  • Google Patents. (2007). Method for purifying hexamethylene diamine.
  • ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?. Retrieved from [Link]

  • Stenutz. (n.d.). N,N-diethyl-1,3-propanediamine. Retrieved from [Link]

  • Google Patents. (2013). Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
  • ResearchGate. (2016). Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method. Retrieved from [Link]

  • ResearchGate. (2014). Determination of N-methyl-1,3-propanediamine in bovine muscle.... Retrieved from [Link]

  • ResearchGate. (2017). How can I remove 1,3-PropaneDiamine from reaction mixture?. Retrieved from [Link]

  • Google Patents. (1977). Preparation of 1,3-diamino-2,2-dimethyl-propane.

Sources

Handling air-sensitive sterically hindered diamines in the glovebox

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Specialist) Topic: Air-Sensitive Sterically Hindered Diamines in Inert Atmospheres Ticket ID: GBOX-DIAMINE-001

Mission Statement

You have reached the Advanced Handling Support Center. This guide addresses the specific physical and chemical challenges of working with sterically hindered diamines (e.g., N,N'-di-tert-butyl-ethylenediamine, adamantyl-substituted diamines) in a glovebox environment.

These compounds present a unique "double-threat":

  • Physical Difficulty: They are often viscous liquids or static-prone solids that defy standard weighing techniques.

  • Chemical Sensitivity: While steric bulk provides kinetic protection against rapid oxidation, they are highly susceptible to carbamate formation (

    
     insertion) and slow, insidious oxidation that poisons catalytic cycles.
    

Module 1: Material Intake (The "Trojan Horse" Effect)

Issue: “I brought my diamine into the box, and it bubbled over/degraded immediately.”

Root Cause Analysis

Viscous diamines are excellent at trapping atmospheric gases (


, moisture). Standard "pump-purge" cycles in the antechamber often fail to degas the bulk liquid, leading to outgassing inside the box or slow release of trapped oxygen into your reaction.
Protocol: The Freeze-Pump-Thaw (FPT) Transfer

Do not rely on the antechamber alone for viscous liquids.

  • External Prep: Place the diamine in a Schlenk flask with a high-vacuum valve (Young/PTFE tap).

  • The FPT Cycle:

    • Freeze: Submerge flask in liquid

      
       until solid.
      
    • Pump: Open to high vacuum (10⁻³ mbar) for 10–15 mins.

    • Thaw: Close valve. Thaw in warm water. (Gas bubbles will emerge).

    • Repeat: Perform 3 full cycles until no bubbles appear on thawing.

  • Intake: Bring the sealed flask into the glovebox antechamber. Perform standard antechamber cycles only to clean the exterior. Open the flask only once inside.

Visual Workflow: Intake Logic

IntakeLogic Start Material Intake Request StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Viscous Liquid StateCheck->Liquid Sealed Is it Factory Sealed? Solid->Sealed Viscosity High Viscosity? Liquid->Viscosity Direct Standard Antechamber (3x Vacuum/Refill) Sealed->Direct Yes Sealed->Direct No (Transfer to Schlenk first) Viscosity->Direct Low (e.g. Hexane soln) FPT External Freeze-Pump-Thaw (Required) Viscosity->FPT High (Syrup-like) FPT->Direct After 3 Cycles

Caption: Decision tree for introducing diamines into the glovebox. Viscous liquids require external degassing to prevent "virtual leaks."

Module 2: Physical Handling (Static & Viscosity)

Issue: “The solid jumps off my spatula” or “The liquid won’t dispense accurately.”

Troubleshooting Guide
SymptomRoot CauseImmediate FixLong-Term Solution
Flying Powder Triboelectric Charging: The ultra-dry atmosphere (

ppm

) prevents charge dissipation.
Anti-Static Gun: Use a Zerostat gun on the vial and spatula before weighing.Ionizing Fan: Install a permanent ionizing fan (e.g., NRD or Simco) directed at the balance.
Drifting Balance Static Buildup on Glass: Glass vials act as capacitors.Wrap in Foil: Wrap the vial in aluminum foil to ground it to the balance pan.Metal Weigh Boats: Switch from plastic/glass to aluminum weigh boats.
Pipette Dripping High Vapor Pressure: Volatile amines build pressure in the air gap of standard pipettes.Pre-wetting: Aspirate and dispense 3x to saturate the air gap before the final draw.Positive Displacement: Use a piston-in-tip pipette (e.g., Gilson Microman).
Pipette Sticking High Viscosity: Liquid clings to the tip walls.[1][2]Reverse Pipetting: Aspirate more than needed, dispense the set amount, discard the rest.[1]Positive Displacement: The only way to get >99% accuracy with syrups.
The "Positive Displacement" Imperative

For viscous hindered diamines, standard air-displacement pipettes are prohibited for quantitative work. The air cushion acts as a spring, compressing under the liquid's viscosity, leading to under-delivery.

  • Recommendation: Use Positive Displacement Pipettes (capillary piston tips). The piston touches the liquid directly, eliminating the air gap and viscosity dependence [1, 2].[1][2][3][4]

Module 3: Chemical Stability (The Invisible Killers)

Issue: “My amine is white, but my reaction failed.”

The Trap (Carbamate Formation)

Sterically hindered amines are often strong bases. Even in a glovebox, trace


 (from poor scrubbing or user exhalation near a leak) reacts to form carbamates  (zwitterionic salts) [3].


  • Detection: A white crust on the bottle threads or "cloudiness" in the oil.

  • Prevention:

    • Scrubber Maintenance: Ensure your box has a dedicated copper catalyst (for

      
      ) and molecular sieves/lime (for 
      
      
      
      and
      
      
      ).
    • Secondary Containment: Store diamines in a jar containing a small vial of solid KOH pellets (a sacrificial

      
       sink).
      
    • Tape Seal: Parafilm is permeable to

      
       over time. Use PVC electrical tape  or Teflon tape for long-term storage inside the box.
      
Visual Workflow: Troubleshooting Degradation

DegradationLogic Symptom Symptom Observed Color Brown/Yellow Color Symptom->Color Crust White Crust/Solid Symptom->Crust Oxidation Oxidation (N-Oxide) Color->Oxidation Cause Carbamate Carbamate (CO2 reaction) Crust->Carbamate Cause Action1 Vacuum Distillation (over CaH2) Oxidation->Action1 Fix Action2 Sublimation or Heat >60°C (Reversible) Carbamate->Action2 Fix

Caption: Diagnostic flow for identifying and rectifying amine degradation. Note that carbamate formation is often reversible with heat.

Module 4: Purification & Recovery

Issue: “I suspect my diamine is impure. How do I clean it inside the box?”

Method A: Vacuum Trans-trap (For Liquids)

Do not set up a full distillation apparatus if you can avoid it. Use a "bulb-to-bulb" transfer.

  • Setup: Connect two Schlenk flasks via a glass bridge (or simple tube adapter).

  • Additives: Add Calcium Hydride (

    
    ) to the impure amine to dry it and break down carbamates.
    
  • Process:

    • Pull static vacuum on the system.

    • Heat the "source" flask (oil bath).

    • Cool the "receiving" flask (liquid

      
       or dry ice/acetone).
      
    • Crucial: Discard the first 10% (volatile impurities) and the last 10% (colored residue).

Method B: Sublimation (For Solids)

Sterically hindered amines (e.g., Adamantyl-diamines) often sublime easily due to their globular shape.

  • Apparatus: Use a "cold finger" sublimator.

  • Condition: High vacuum (

    
     mbar) + gentle heating (40–80°C).
    
  • Advantage: This separates the amine from non-volatile oxidation products (N-oxides) and inorganic salts [4].

References

  • Gilson. (n.d.). How to Pipette Volatile or Highly Contaminated Liquids. Retrieved from [Link]

  • Lab Manager. (2025). How Positive Displacement Pipettes Work: A Guide for Precision Liquid Handling. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Mechanistic insights into carbamate formation from CO2 and amines. Catalysis Science & Technology. Retrieved from [Link]

  • Wipf Group (University of Pittsburgh). (2015). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

Sources

Minimizing side reactions in Schiff base synthesis with hindered amines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Imine Formation with Sterically Bulky Nucleophiles Ticket Priority: High (Impact on Drug Discovery/Ligand Synthesis)

Introduction: The Equilibrium Challenge

Welcome to the Technical Support Center. You are likely here because your standard reflux protocol failed. When synthesizing Schiff bases (imines) using hindered amines (e.g., tert-butylamine, adamantylamine, or ortho-substituted anilines), the reaction fights against two formidable adversaries: steric repulsion and thermodynamic equilibrium .

Unlike simple primary amines, hindered amines struggle to approach the carbonyl carbon (kinetic barrier). Even if they do, the resulting imine is often less stable than the starting materials, and the water byproduct rapidly hydrolyzes the bond back to the precursors (thermodynamic barrier).

This guide provides field-proven protocols to overcome these barriers and minimize side reactions like aldol condensation.

Module 1: Diagnostic & Mechanism

Q: Why is my yield <20% despite refluxing in ethanol for 24 hours?

A: Standard reflux relies on passive equilibrium shifts. With hindered amines, the rate of nucleophilic attack is drastically reduced.

  • Kinetic Issue: The bulky alkyl group on the nitrogen shields the lone pair, making the initial attack on the carbonyl carbon extremely slow.

  • Thermodynamic Issue: The generated water molecule is a potent nucleophile. In a standard reflux, water concentration builds up, driving the reverse reaction (hydrolysis).

  • Side Reaction: Prolonged heating without rapid conversion allows the amine to act as a base rather than a nucleophile, triggering Aldol Condensation of the carbonyl compound (if

    
    -protons are present).
    
Visualizing the Competition

The following diagram illustrates the pathway competition. Note how the "Hindered Amine" path is blocked, allowing the "Aldol" side reaction to dominate unless specific interventions are made.

ReactionPathways cluster_fix Intervention Zone Start Carbonyl + Hindered Amine Inter Carbinolamine Intermediate Start->Inter Slow Nucleophilic Attack (Steric Block) Side1 Aldol Condensation (Polymer/Gunk) Start->Side1 Amine acts as Base (Fast if heated) Inter->Start Reversion Product Schiff Base (Imine) Inter->Product - H2O (Dehydration) Product->Inter + H2O (Equilibrium Shift) Hydrolysis Hydrolysis (Reverse Reaction)

Caption: Reaction pathway showing how steric hindrance favors reversible hydrolysis and irreversible Aldol side reactions.

Module 2: The "Gold Standard" Protocol (Titanium Tetraethoxide)

Q: What is the most reliable method for extremely hindered amines?

A: The Titanium(IV) Ethoxide [


] method .
This reagent serves a dual function:
  • Lewis Acid: It coordinates to the carbonyl oxygen, increasing electrophilicity to compensate for the amine's poor nucleophilicity.

  • Chemical Dehydrator: It reacts irreversibly with the water byproduct to form inert titanium dioxide (

    
    ), permanently shifting the equilibrium to the right.
    
Protocol: Mediated Synthesis

Best for: Acid-sensitive substrates, extremely hindered amines (e.g., t-butyl).

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the carbonyl compound (1.0 eq) in anhydrous THF or Toluene (0.5 M concentration).

  • Addition: Add the hindered amine (1.2 eq).

  • Catalyst: Add

    
     (2.0 eq) via syringe. Note: The solution often turns yellow/orange immediately.
    
  • Reaction: Stir at 60–80°C for 6–12 hours. (Monitor by TLC; the

    
     byproduct may make the mixture cloudy).
    
  • Workup (Crucial Step):

    • Cool to room temperature.[1]

    • Pour the reaction mixture into a saturated aqueous NaHCO₃ solution or simply add water. This hydrolyzes the remaining titanium reagent, precipitating copious white

      
       solid.
      
    • Filtration: Filter the slurry through a pad of Celite . Wash the pad with Ethyl Acetate.

    • Separation: Dry the filtrate over

      
       and concentrate.
      
  • Result: Usually yields pure imine requiring no further purification.

Module 3: Green & High-Energy Protocols (Microwave)

Q: Can I avoid metal scavengers?

A: Yes, using Microwave Irradiation . Microwave synthesis is superior for hindered amines because it provides rapid, uniform heating that overcomes the activation energy barrier (


) for the nucleophilic attack faster than the side reactions can compete.
Protocol: Solvent-Free/Minimal Solvent Microwave

Best for: Green chemistry requirements, rapid screening.

  • Mixture: Mix the carbonyl (1.0 eq) and hindered amine (1.0–1.2 eq) in a microwave vial.

    • Optional: Add 1-2 drops of Ethanol if reactants are solid to create a slurry.

    • Catalyst: Add a catalytic amount of Montmorillonite K-10 clay or Er(OTf)₃ (1-2 mol%) if the reaction is stubborn.

  • Irradiation: Heat to 100–120°C for 5–15 minutes (Power: Dynamic mode, typically 100-300W).

  • Post-Process:

    • If solvent-free: Dissolve in ether, filter off clay (if used), and evaporate.

    • Recrystallize from ethanol if necessary.

Module 4: Troubleshooting Side Reactions

Q: I see a "dimer" peak in my MS/NMR. What is it?

A: This is likely the Aldol Condensation product.

  • Cause: The hindered amine is too bulky to attack the carbonyl but basic enough to deprotonate the

    
    -position of the ketone/aldehyde.
    
  • Solution:

    • Switch to

      
      :  The Lewis acid activates the carbonyl for nucleophilic attack more than it promotes enolization.
      
    • Lower Temperature + Catalyst: Use a stronger Lewis acid (e.g.,

      
      ) at lower temperatures (
      
      
      
      ) to favor the kinetic addition over the thermodynamic enolization.
Q: My product turns back into aldehyde on the column. Why?

A: Imines derived from hindered amines are hydrolytically unstable . Silica gel is acidic and contains adsorbed water.

  • Fix:

    • Pre-treat Silica: Flush the column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. This neutralizes the acid sites.

    • Avoid Chromatography: Use crystallization (Ethanol/Hexane) or distillation (Kugelrohr) whenever possible.

    • Storage: Store under Argon at -20°C.

Comparative Data: Water Removal Strategies

MethodEfficiency for Hindered AminesRisk of Side ReactionsThroughputNotes
Standard Reflux LowHigh (Aldol)LowOften fails for t-butyl/trityl amines.
Dean-Stark (Azeotrope) MediumMediumHighRequires high heat (Toluene reflux 110°C); may degrade sensitive substrates.
Molecular Sieves (4Å) Medium-HighLowMediumSlow kinetics; sieves can physically trap large molecules.
Titanium(IV) Ethoxide Excellent Very Low HighRecommended. Acts as catalyst + scavenger.
Microwave HighLowHighFast, but requires specialized equipment.

Decision Logic: Which Protocol to Choose?

DecisionTree Q1 Is the Amine Hindered? (e.g., t-Butyl, Adamantyl) Q2 Is the Carbonyl Acid-Sensitive? Q1->Q2 Yes Method4 Standard Acid Catalysis (p-TsOH) Q1->Method4 No (Standard Amine) Q3 Do you have a Microwave Reactor? Q2->Q3 No Method1 USE Ti(OEt)4 PROTOCOL (Chemical Scavenging) Q2->Method1 Yes (Avoid strong acids) Q3->Method1 No (Ti is safer bet) Method2 USE MICROWAVE (Solvent-Free) Q3->Method2 Yes Method3 USE DEAN-STARK (Azeotropic Distillation) Q3->Method3 No (If Ti unavailable)

Caption: Decision matrix for selecting the optimal synthesis protocol based on substrate sensitivity and equipment availability.

References

  • Patai, S. (Ed.). (1970). The Chemistry of the Carbon-Nitrogen Double Bond. John Wiley & Sons.
  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, (14), 1845-1847. Link (Establishes the efficacy of Ti(IV) species in hindered imine formation).

  • Varma, R. S., & Dahiya, R. (1997). Microwave-assisted synthesis of imines and enamines on clay surfaces under solvent-free conditions. Synlett, 1997(11), 1245-1246. Link

  • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. Link

  • Chakraborti, A. K., Bhagat, S., & Rudrawar, S. (2004). Magnesium perchlorate as an efficient catalyst for the synthesis of imines and phenylhydrazones. Tetrahedron Letters, 45(41), 7641-7644.

Sources

Technical Support Center: 2,2-Diethyl-1,3-Propanediamine Buffer Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for researchers utilizing 2,2-diethyl-1,3-propanediamine (and its structural analogs) in buffer formulations.

Case ID: DEPA-BUF-001 Status: Active Assigned Specialist: Senior Application Scientist

Chemical Identity & Verification (Critical)

Before proceeding with pH adjustment, you must verify the exact isomer in your inventory. "DEPA" is a loose acronym often conflated with two distinct chemicals. The buffering capacity and


 values differ significantly between them.
FeatureTarget Molecule (C-Substituted) Common Analog (N-Substituted)
Systematic Name 2,2-diethyl-1,3-propanediamine

-diethyl-1,3-propanediamine
Common Abbr. 2,2-DEPA (Rare)DEAPA / DEAPD
CAS Number 38932-69-3 104-78-9
Structure Primary diamine with steric hindrance at C2.One primary amine, one tertiary amine.
Est.

Values

,

*

,

Primary Use Metal coordination, specialized synthesis.Ion-exchange chromatography, HPLC modifier.

> Note:


 values for the 2,2-diethyl analog are estimated based on the 2,2-dimethyl structural analog (Neopentanediamine). See Section 3 for determination protocols.

Core Protocol: Buffer Preparation & pH Adjustment[1]

Objective: Prepare a 50 mM 2,2-diethyl-1,3-propanediamine buffer at pH 7.5 (or user-defined target).

Reagents Required[2][3][4][5]
  • 2,2-diethyl-1,3-propanediamine (High Purity >98%)[]

  • 6N Hydrochloric Acid (HCl) – Analytical Grade

  • Deionized Water (

    
    ) at 25°C 
    
  • Inert Gas (Argon or Nitrogen) – Recommended for stability

Step-by-Step Methodology
  • Gravimetric Dissolution:

    • Calculate the mass required for your target volume.

    • Formula:

      
      .
      
    • Dissolve the diamine in 80% of the final volume of water.

    • Technical Insight: This diamine is hydrophobic due to the ethyl groups. If dissolution is slow, warm slightly to 30°C, then cool back to 25°C before pH adjustment.

  • Initial pH Reading:

    • The native pH of the solution will be highly alkaline (> pH 11.0).

    • Ensure your pH electrode is compatible with Tris/Amine buffers (Ross-type or low-sodium error electrodes recommended).

  • Titration (The "Split-Stream" Method):

    • Do not add acid directly to the main vessel if you are near the target pH.

    • Rough Adjustment: Add 6N HCl dropwise with vigorous stirring until pH reaches ~8.5.

    • Fine Adjustment: Switch to 1N HCl.

    • Critical Checkpoint: As you approach the second

      
       (approx 7.2–7.5), the buffering capacity increases. Addition of acid will result in smaller pH changes.
      
  • Thermal Equilibration:

    • Stop titration when pH is 0.05 units above target.

    • Allow the solution to equilibrate to exactly 25°C (or your operating temperature).

    • Why? Amines have a large temperature coefficient (

      
      ). A buffer set at 20°C will be significantly different at 37°C.
      
  • Final Volume Adjustment:

    • Transfer to a volumetric flask.

    • Dilute to volume with water.

    • Invert 10x to mix.

Troubleshooting Guide (Q&A)

Issue 1: "My pH drifts significantly after preparation."

Diagnosis: Temperature Fluctuations or CO₂ Absorption. Mechanism:

  • Thermodynamics: Like Tris, hindered amines exhibit high enthalpy of ionization. A

    
     shift can alter pH by ~0.15 units.
    
  • Carbamate Formation: Primary amines react with atmospheric CO₂ to form carbamates, releasing protons and lowering pH.

Solution:

  • Protocol: Always measure pH at the exact temperature of use.

  • Storage: Store under an inert atmosphere (Argon) or use a "soda lime" trap on the storage vessel.

  • Workflow: Prepare fresh. Do not store >48 hours unless sealed under

    
    .
    
Issue 2: "The buffer turns cloudy upon adding HCl."

Diagnosis: Localized High Ionic Strength / Salting Out. Mechanism: The 2,2-diethyl substitution makes the core carbon hydrophobic. Adding concentrated HCl creates a local region of high ionic strength, potentially "salting out" the organic diamine before it fully protonates.

Solution:

  • Protocol: Increase stirring speed (Vortex/Magnetic bar).

  • Modification: Add the acid slower. Ensure the acid is diluted (e.g., use 1N instead of 6N) to prevent local shock.

Issue 3: "I cannot find the exact pKa for my simulation."

Diagnosis: Lack of literature data for CAS 38932-69-3. Solution: Perform a Potentiometric Titration .

Self-Validation Protocol:

  • Prepare 10 mM of the diamine in 0.1 M KCl (to fix ionic strength).

  • Titrate with 0.1 M HCl.

  • Plot pH vs. Volume of HCl.

  • The half-equivalence points (where

    
    ) will appear at 0.5 and 1.5 equivalents of acid added.
    
  • Expected Profile: You should see two distinct buffering plateaus.

Visualization: Decision Logic & Workflow

Workflow: Buffer Preparation & Quality Control

BufferProtocol Start Start: Reagent Verification CheckCAS Check CAS Number (38932-69-3 vs 104-78-9) Start->CheckCAS Dissolve Dissolve Diamine (80% Volume, 25°C) CheckCAS->Dissolve Verified CO2_Check Is solution exposed to air? Dissolve->CO2_Check Argon Sparge with Argon/N2 (Prevent Carbamates) CO2_Check->Argon Yes Titrate Titrate with HCl (Monitor Temp & pH) CO2_Check->Titrate No (Closed System) Argon->Titrate TempCheck Is Temp = Application Temp? Titrate->TempCheck AdjustTemp Equilibrate Temp TempCheck->AdjustTemp No Finalize Dilute to Volume & Seal TempCheck->Finalize Yes AdjustTemp->Titrate

Caption: Logical workflow for preparing hindered amine buffers, emphasizing temperature control and CO₂ mitigation.

Frequently Asked Questions (FAQs)

Q: Can I use this buffer for cation exchange chromatography? A: Yes, but with caution. 2,2-diethyl-1,3-propanediamine is a cationic buffer. In Cation Exchange (CEX), cationic buffers are generally avoided unless you are performing Displacement Chromatography . In displacement modes, this molecule acts as a powerful displacer due to its high affinity for the resin (hydrophobic + bidentate cation). For standard elution, use an anionic buffer (like Phosphate or MES) or ensure the diamine concentration is low (<20 mM) to prevent competitive binding.

Q: Is this buffer compatible with Mass Spectrometry (MS)? A: Generally, no . While volatile amines (like ammonium acetate) are MS-compatible, the 2,2-diethyl backbone adds significant mass and hydrophobicity, potentially causing ion suppression or persistent background noise in the source. If MS compatibility is required, switch to Ammonium Formate or Ammonium Acetate .

Q: How do I store the stock solution? A: Store at 4°C in amber glass (to prevent photo-oxidation) with a Teflon-lined cap. The shelf life is approximately 3 months. If the solution turns yellow, it indicates oxidation; discard immediately.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 432589, 1,3-Diamino-2,2-diethylpropane. Retrieved from [Link]

  • Beynon, R. J., & Easterby, J. S. (1996). Buffer Solutions: The Basics. BIOS Scientific Publishers.
  • Chromatographic Applications (Analog Reference)
  • Platinum Coordination (Specific Usage Context)

    • Vermont Regional Cancer Center (1983).[2] Proceedings of the Fourth International Symposium on Platinum Coordination Complexes in Cancer Chemotherapy. (Referencing the use of 2,2-diethyl-1,3-propanediamine as a ligand "TNO-10").[2]

Sources

Validation & Comparative

Comparing binding constants of diethyl vs dimethyl 1,3-propanediamine ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Binding Constants:


-Dimethyl- vs. 

-Diethyl-1,3-Propanediamine Ligands Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Coordination Chemists, and Drug Development Scientists

Executive Summary: The Steric-Electronic Trade-off

In the design of metallodrugs and supramolecular assemblies, the choice between


-dimethyl-1,3-propanediamine (DMPDA)  and 

-diethyl-1,3-propanediamine (DEPDA)
represents a classic optimization problem between electronic induction and steric hindrance.

While the ethyl substituents in DEPDA offer greater electron density (via inductive


 effects), experimental data consistently indicates that DMPDA forms thermodynamically more stable complexes  with transition metals (e.g., Cu(II), Ni(II), Pt(II)). The steric bulk of the diethyl group in DEPDA imposes a significant entropic and enthalpic penalty that overrides its electronic advantage, particularly in crowded coordination spheres. Conversely, in drug development contexts requiring lipophilicity (LogP) modulation, DEPDA offers superior membrane permeability despite weaker metal affinity.

Chemical Profile & Structural Analysis[1][2][3][4]

To understand the binding behavior, we must first visualize the steric cone angles and rotatable bonds that differentiate these ligands. Both ligands act as bidentate chelators, forming 6-membered chelate rings with metal centers.

Structural Comparison
  • DMPDA (

    
    -Dimethyl-1,3-propanediamine):  Compact, lower steric profile. The methyl groups allow for tighter packing around the metal center.
    
  • DEPDA (

    
    -Diethyl-1,3-propanediamine):  Bulky.[1] The ethyl tails have greater rotational freedom in solution but create significant steric clash upon coordination, often preventing the formation of bis-complexes (
    
    
    
    ) or distorting the coordination geometry.

LigandStructure cluster_0 N,N-Dimethyl-1,3-propanediamine (DMPDA) cluster_1 N,N-Diethyl-1,3-propanediamine (DEPDA) DMPDA_N1 Primary Amine (NH2) DMPDA_Chain Propyl Chain (C3 Spacer) DMPDA_N1->DMPDA_Chain DMPDA_N2 Tertiary Amine (N-Me2) DMPDA_Chain->DMPDA_N2 DEPDA_N1 Primary Amine (NH2) DEPDA_Chain Propyl Chain (C3 Spacer) DEPDA_N1->DEPDA_Chain DEPDA_N2 Tertiary Amine (N-Et2) DEPDA_Chain->DEPDA_N2 DEPDA_Steric STERIC CLASH (Cone Angle > 120°) DEPDA_N2->DEPDA_Steric High Bulk

Figure 1: Structural workflow comparing the linear connectivity and steric implications of Methyl vs. Ethyl substitution at the tertiary amine site.

Thermodynamic Parameters & Binding Constants

The binding constant (


) is the definitive metric for ligand performance. The values below represent comparative trends derived from standard potentiometric titrations with Copper(II), a representative transition metal for this ligand class.
Table 1: Comparative Physicochemical Data (at 25°C,

M)
Parameter

-Dimethyl (DMPDA)

-Diethyl (DEPDA)
Mechanistic Driver
Basicity (

)
~10.2~10.4Inductive Effect: Ethyl groups (

) increase electron density on N.
Basicity (

)
~8.1~8.3Solvation: Larger ethyl groups disrupt water organization less than methyls? (Debatable, usually solvation penalty lowers basicity, but gas phase basicity is Et > Me).
Log

(CuL)
~9.6 ~8.9 Steric Hindrance: The bulkier Et groups hinder the approach of the metal ion.
Log

(CuL

)
~17.5 ~15.2 Inter-ligand Repulsion: Severe clash between ethyl groups when two ligands bind one metal.
Log P (Lipophilicity) -0.3+0.4Hydrophobicity: Ethyl chains significantly increase lipid solubility.

Critical Insight: Note the inversion. DEPDA is more basic (higher


, meaning it holds protons tighter), yet it forms weaker metal complexes (lower 

). This confirms that steric hindrance dominates electronic effects in coordination chemistry for this ligand class.

Experimental Protocol: Determination of Stability Constants

To validate these values in your specific solvent system or with a proprietary metal scaffold, you must perform Potentiometric pH Titrations . This method is self-validating because it simultaneously determines ligand purity, protonation constants (


), and metal stability constants (

).
Method: Glass Electrode Potentiometry

Objective: Determine equilibrium constants by monitoring


 as a function of added base.
Reagents & Setup
  • Ligand Stock: 0.05 M solution of diamine (as hydrochloride salt) in degassed water.

  • Metal Stock: 0.05 M Metal(II) Chloride/Nitrate (standardized via EDTA titration).

  • Titrant: 0.1 M Carbonate-free NaOH (standardized vs KHP).

  • Ionic Strength Adjuster: 1.0 M KCl or NaClO

    
     (maintain 
    
    
    
    M).
Step-by-Step Workflow
  • System Calibration:

    • Calibrate the electrode using standard buffers (pH 4.0, 7.0, 10.0).

    • Validation Step: Titrate a strong acid (HCl) with NaOH to calculate the exact

      
       of the electrode and check for carbonate contamination (Gran plot analysis).
      
  • Ligand Protonation (

    
    ) Run: 
    
    • Add 2.0 mM Ligand + 0.1 M KCl to the cell.

    • Titrate with NaOH from pH 2.5 to 11.0.

    • Data Output: Two buffer regions corresponding to

      
       and 
      
      
      
      .
  • Metal Complexation (

    
    ) Run: 
    
    • Prepare a 1:1 and 1:2 ratio of Metal:Ligand.

    • Titrate with NaOH.

    • Observation: The pH curve will depress (shift lower) compared to the ligand-only curve. This "pH drop" indicates protons are being displaced by the metal (

      
      ).
      
  • Data Processing:

    • Use non-linear least squares software (e.g., HYPERQUAD or PSEQUAD) to fit the potentiometric data.

    • Model Selection: Test models for

      
      , 
      
      
      
      ,
      
      
      , and
      
      
      species. The model with the lowest sigma (
      
      
      ) and chemically sensible constants is the correct one.

TitrationWorkflow Start Start: Degassed Solution (Ligand + Metal + Acid) Titrate Add NaOH (Alkalimetric Titration) Measure pH every 0.05 mL Start->Titrate CurveAnalysis Analyze Titration Curve Titrate->CurveAnalysis Decision Is pH curve depressed vs. Ligand only? CurveAnalysis->Decision No No Binding / Precipitate Decision->No No Yes Metal Binding Occurring Decision->Yes Yes Calc Hyperquad Refinement Calculate log K values Yes->Calc Output Output: Stability Constants (ML, ML2 species) Calc->Output

Figure 2: Logic flow for determining binding constants via potentiometry.

Application in Drug Design: The "Linker" Effect

Why choose the weaker binder (DEPDA)? In drug development, binding affinity is not the only metric.

1. Lipophilicity & BBB Permeability

For CNS-targeting drugs (e.g., Alzheimer's chelators), the ligand must cross the Blood-Brain Barrier (BBB).

  • DMPDA: More hydrophilic. Good solubility, poor passive transport.

  • DEPDA: The ethyl groups increase

    
     by approx 0.7 units. This often moves a drug from "too polar" to "permeable."
    
2. Metabolic Stability
  • N-Dealkylation: Liver enzymes (CYP450) dealkylate amines. Methyl groups are generally removed faster than ethyl groups. DEPDA derivatives may have a longer half-life (

    
    ) in vivo compared to DMPDA analogs.
    
3. DNA Intercalation

If these diamines are side-chains on an intercalator (like acridine or naphthalimide):

  • DMPDA: Allows the intercalator to slide deeply into the DNA minor groove.

  • DEPDA: The bulky ethyls can act as a "stopper," preventing full intercalation or altering specificity to wider groove regions.

References

  • NIST Standard Reference Database 46. Critically Selected Stability Constants of Metal Complexes. US Department of Commerce.

  • Martell, A. E., & Smith, R. M. (2004). Critical Stability Constants. Plenum Press. (The authoritative source for amine-metal binding constants).
  • Hancock, R. D., & Martell, A. E. (1989). Ligand design for selective complexation of metal ions in aqueous solution. Chemical Reviews, 89(8), 1875-1914.

  • Perrin, D. D. (1964). Organic Complexing Reagents: Structure, Behavior, and Application to Inorganic Analysis. Interscience Publishers. (Source for steric influence on stability constants).
  • BenchChem. (2025).[2] Comparative Reactivity of Diethyl vs Dimethyl Functional Groups.[2]

Sources

A Comparative Guide to Chromatographic Selectivity: 2,2-Dimethyl Diamine vs. 2,2-Diethyl Diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the accurate analysis of small, polar aliphatic amines is a persistent challenge. Compounds such as 2,2-dimethylpropane-1,3-diamine and its homolog, 2,2-diethylpropane-1,3-diamine, serve as critical building blocks, but their structural similarity, high polarity, and lack of a native chromophore complicate their separation and quantitation. This guide provides an in-depth comparison of chromatographic strategies to achieve selectivity between these two analytes, moving beyond a simple listing of methods to explain the underlying principles that govern their separation. We will explore two primary, orthogonal approaches: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with pre-column derivatization, providing the causal logic behind the experimental choices and presenting supporting data.

Analyte Characteristics and Chromatographic Challenges

The primary challenge in separating 2,2-dimethyl diamine and 2,2-diethyl diamine lies in their subtle structural differences against a background of challenging physicochemical properties.

  • High Polarity: Both molecules are highly polar and readily protonated, leading to minimal retention on traditional C18 reversed-phase columns under standard mobile phase conditions.

  • Lack of Chromophore: Neither compound possesses a UV-absorbing or fluorescent functional group, necessitating either derivatization or the use of less common detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).

  • Structural Similarity: The only difference is the substitution of two methyl groups with two ethyl groups. This change imparts a slight increase in size and hydrophobicity to the diethyl analog. Our entire chromatographic strategy hinges on exploiting this minor difference.

Caption: Chemical structures of the target analytes.

Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal starting point for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[1] The mechanism relies on partitioning the analyte between a high-organic mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase.[1]

Expertise & Causality: We selected a silica-based HILIC column for this analysis. While amino and other polar phases are available, bare silica offers a distinct retention mechanism that combines hydrophilic partitioning and ion-exchange interactions, providing unique selectivity for basic compounds.[2] The mobile phase consists of a high percentage of acetonitrile, a weak eluting solvent in HILIC, and a small percentage of an aqueous buffer. The buffer, ammonium formate, is chosen for its volatility (making it MS-compatible) and its ability to control pH, which is crucial for maintaining a consistent charge state on the amine analytes and the silica surface, thereby ensuring reproducible retention times.[2]

In HILIC, more polar compounds are retained longer.[3] Therefore, we predict that the slightly less polar, more sterically hindered 2,2-diethyl diamine will partition less effectively into the aqueous layer and elute before the 2,2-dimethyl diamine.

Experimental Protocol: HILIC Method
  • Column: Silica HILIC Column (e.g., 100 Å, 3 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 70% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: Mass Spectrometry (ESI+).

G start Prepare Sample in 90:10 ACN:Water inject Inject 2 µL onto Silica HILIC Column start->inject gradient Apply Gradient (95% to 70% ACN) inject->gradient elution Elution based on Polarity (More Polar = More Retained) gradient->elution detect Detect with Mass Spectrometer (ESI+) elution->detect end Data Analysis detect->end

Caption: Experimental workflow for HILIC analysis.

Anticipated HILIC Performance Data

This table summarizes the expected performance, highlighting the selectivity achieved.

AnalyteExpected Retention Time (min)Tailing Factor (Tf)Theoretical Plates (N)
2,2-Diethyl Diamine5.81.218,000
2,2-Dimethyl Diamine6.51.120,000
Resolution (Rs) \multicolumn{3}{c}{3.5 }
Selectivity (α) \multicolumn{3}{c}{1.15 }

Strategy 2: RP-HPLC with Pre-Column Derivatization

An alternative, and often more sensitive, approach is to chemically modify the amines before analysis. Pre-column derivatization serves two primary functions: it attaches a chromophore or fluorophore for highly sensitive detection, and it significantly decreases the polarity of the analytes, making them suitable for retention on standard reversed-phase columns.[4][5]

Expertise & Causality: We selected 4-chloro-7-nitrobenzofurazan (NBD-Cl) as the derivatizing reagent. NBD-Cl reacts efficiently with primary and secondary amines under mild conditions to form highly fluorescent derivatives, enabling detection at very low concentrations.[5] The derivatization reaction adds a large, nonpolar moiety to each amine.

This fundamental change in analyte properties reverses the expected elution order compared to HILIC. In reversed-phase chromatography, retention increases with hydrophobicity. The NBD-derivative of 2,2-diethyl diamine, with its two extra methylene groups, will be more hydrophobic and thus more strongly retained than the NBD-derivative of 2,2-dimethyl diamine. This orthogonal selectivity provides a powerful tool for confirmatory analysis.

Experimental Protocol: Derivatization and RP-HPLC

A. Derivatization Protocol

  • To 100 µL of the sample (or standard) in a microcentrifuge tube, add 100 µL of a 20 mM borate buffer solution (pH 8.5).

  • Add 150 µL of a 1 mg/mL NBD-Cl solution in acetonitrile.

  • Vortex the mixture for 30 seconds.

  • Heat the vial at 60 °C for 30 minutes in a heating block.[5]

  • Cool the reaction mixture rapidly in an ice bath to stop the reaction.

  • The sample is now ready for injection.

B. RP-HPLC Method

  • Column: C18 Column (e.g., 100 Å, 2.6 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 70% B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection: Fluorescence Detector (Ex: 470 nm, Em: 530 nm).

G cluster_0 Sample Preparation cluster_1 HPLC Analysis sample Sample + Borate Buffer reagent Add NBD-Cl Reagent sample->reagent react Heat at 60°C for 30 min reagent->react cool Cool to stop reaction react->cool inject Inject 5 µL onto C18 RP-Column cool->inject gradient Apply Gradient (30% to 70% ACN) inject->gradient elution Elution based on Hydrophobicity (Less Polar = More Retained) gradient->elution detect Detect with Fluorescence Detector elution->detect end Data Analysis detect->end

Caption: Workflow for derivatization and RP-HPLC analysis.

Anticipated Derivatization RP-HPLC Performance Data

This table summarizes the expected performance, demonstrating the reversal in elution order and excellent selectivity.

Analyte (as NBD-derivative)Expected Retention Time (min)Tailing Factor (Tf)Theoretical Plates (N)
2,2-Dimethyl Diamine8.21.125,000
2,2-Diethyl Diamine8.91.124,000
Resolution (Rs) \multicolumn{3}{c}{4.2 }
Selectivity (α) \multicolumn{3}{c}{1.09 }

Comparative Summary and Recommendations

Both HILIC and derivatization-based RP-HPLC are viable and effective strategies for separating 2,2-diethyl and 2,2-dimethyl diamines. The choice of method depends on the specific analytical objective.

FeatureHILIC MethodDerivatization RP-HPLC Method
Principle Partitioning based on polarityAdsorption based on hydrophobicity
Elution Order Diethyl (less polar) elutes first Diethyl (more hydrophobic) elutes second
Sample Prep Simple "dilute and shoot"Multi-step derivatization required
Sensitivity Moderate (requires MS or CAD)Very high (with fluorescence detection)
Confirmation Good (orthogonal to RP)Excellent (orthogonal to HILIC)
Best For... Rapid screening, high-throughput analysis, and analysis of the native compound.Trace-level quantitation, impurity profiling, and methods requiring the highest sensitivity.

For researchers needing a fast and straightforward method to assess the presence and separation of these diamines, HILIC offers an excellent solution with minimal sample preparation. Its orthogonal selectivity makes it a powerful tool when used in conjunction with other methods.[2] For applications demanding the utmost sensitivity, such as the quantification of trace-level impurities in drug substances, pre-column derivatization with NBD-Cl followed by RP-HPLC with fluorescence detection is the superior strategy.[5] The investment in sample preparation is rewarded with significantly lower detection limits and robust chromatographic performance. By understanding the underlying chemical principles of these techniques, the analytical scientist can confidently select and optimize the ideal method for their specific application.

References

  • Amines-Ion Pairing - Chromatography Forum . (2007). Available at: [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer . RSC Publishing. Available at: [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities . Journal of Chromatography A. Available at: [Link]

  • Khan, I., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome . Journal of Proteome Research. Available at: [Link]

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity . Waters Corporation. Available at: [Link]

  • Khan, I., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome . PMC. Available at: [Link]

  • Knox, J. H., & Hartwick, R. A. (1981). Mechanism of ion-pair liquid chromatography of amines, neutrals, zwitterions and acids using anionic hetaerons . Journal of Chromatography A. Available at: [Link]

  • Gkagkavouzis, K., et al. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals . MDPI. Available at: [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column . LCGC International. Available at: [Link]

  • D'Hondt, M., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique . Journal of Separation Science. Available at: [Link]

  • Płotka-Wasylka, J., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition . ResearchGate. Available at: [Link]

  • Derivatization - Chemistry LibreTexts . (2023). Available at: [Link]

  • Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System . (2022). MDPI. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,2-diethylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Diamine Analysis

2,2-diethylpropane-1,3-diamine is a diamine with a quaternary carbon center, a structural motif that presents unique characteristics in mass spectrometric analysis. Diamines are crucial building blocks in polymer chemistry, serve as ligands in coordination chemistry, and are integral to the synthesis of various pharmaceutical compounds. Accurate structural confirmation via mass spectrometry is a critical step in ensuring the quality and identity of these molecules throughout the research and development process. This guide will focus on predicting the fragmentation behavior of 2,2-diethylpropane-1,3-diamine under electron ionization (EI) conditions, providing a framework for interpreting its mass spectrum.

Fundamental Principles of Amine Fragmentation in EI-MS

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation. For aliphatic amines, several key principles govern their fragmentation pathways.

The Nitrogen Rule

A fundamental principle in the mass spectrometry of organic compounds is the Nitrogen Rule. It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Conversely, a molecule with an even number of nitrogen atoms or no nitrogen atoms will have an even nominal molecular weight.[1][2] For 2,2-diethylpropane-1,3-diamine (C₉H₂₂N₂), which contains two nitrogen atoms, an even molecular weight is expected.

α-Cleavage: The Dominant Fragmentation Pathway

The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[3][4] This process is energetically favorable as it leads to the formation of a resonance-stabilized iminium cation.[1][4] The stability of this cation often results in the corresponding fragment being the base peak in the mass spectrum.[5]

Predicted Fragmentation Pattern of 2,2-diethylpropane-1,3-diamine

The structure of 2,2-diethylpropane-1,3-diamine offers several potential sites for fragmentation. The molecular ion (M⁺˙) is formed by the removal of an electron, typically from one of the nitrogen lone pairs.

Molecular Ion (M⁺˙): The molecular formula is C₉H₂₂N₂. The calculated monoisotopic mass is 158.18 Da.

Primary Fragmentation: α-Cleavage

Given the two primary amine groups, α-cleavage can occur at the C1-C2 and C2-C3 bonds.

  • Loss of an ethyl radical (•CH₂CH₃): Cleavage of the bond between the quaternary carbon and one of the ethyl groups, followed by ionization at one of the nitrogen atoms, would lead to the loss of an ethyl radical (mass 29). This would result in a fragment ion at m/z 129 .

  • Loss of a propyl radical (•CH₂CH₂CH₃): While less likely due to the preference for cleaving the bond at the quaternary center, the loss of a propyl group could be considered, but α-cleavage adjacent to the nitrogen is the most probable primary fragmentation.

  • Cleavage between the aminomethyl groups: A significant fragmentation pathway is the cleavage of the C1-C2 or C2-C3 bond. This would lead to the formation of an iminium ion. Cleavage of the C-C bond adjacent to a primary amine group results in the formation of a resonance-stabilized cation. For 2,2-diethylpropane-1,3-diamine, the most favorable α-cleavage would involve the loss of a larger radical.

Let's consider the fragmentation initiated from one of the primary amine groups. The α-carbon is the carbon attached to the nitrogen. The bond between this carbon and the rest of the molecule is prone to cleavage.

  • Formation of CH₂=NH₂⁺ (m/z 30): Cleavage of the bond between C1 and C2 (or C3 and C2) would result in the formation of the resonance-stabilized iminium ion with a mass-to-charge ratio of 30. This is a very common fragment for primary amines.[1]

Secondary Fragmentation

The initial fragment ions can undergo further fragmentation, leading to a cascade of smaller ions. For example, the [M-29]⁺ ion could potentially lose an ammonia molecule (NH₃, mass 17) or undergo further alkyl losses.

Comparison with Structurally Similar Diamines

To provide a more concrete prediction, we can compare the expected fragmentation of 2,2-diethylpropane-1,3-diamine with its smaller analog, 2,2-dimethylpropane-1,3-diamine .

For 2,2-dimethylpropane-1,3-diamine (C₅H₁₄N₂, MW = 102.18 g/mol ), the key structural difference is the presence of methyl groups instead of ethyl groups at the C2 position.[6][7] The same fragmentation principles apply.

  • Molecular Ion (M⁺˙): m/z 102

  • α-Cleavage (loss of •CH₃): [M-15]⁺ at m/z 87.

  • α-Cleavage (formation of CH₂=NH₂⁺): m/z 30.

The mass spectrum of 2,2-dimethylpropane-1,3-diamine is available in the NIST database and shows a prominent peak at m/z 30, confirming the prevalence of this iminium ion formation. The molecular ion peak is often weak or absent in aliphatic amines.[8]

Tabulated Summary of Predicted Fragments

m/z Proposed Fragment Ion Formation Pathway Notes
158[C₉H₂₂N₂]⁺˙Molecular IonExpected to be of low abundance or absent.
129[M - •CH₂CH₃]⁺α-cleavage with loss of an ethyl radicalA significant fragment due to the stability of the resulting cation.
30[CH₂NH₂]⁺α-cleavage at the C1-C2 or C3-C2 bondA highly probable and potentially the base peak, characteristic of primary amines.

Experimental Protocol for EI-MS Analysis

For researchers aiming to acquire the mass spectrum of 2,2-diethylpropane-1,3-diamine, the following is a general experimental workflow for a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Sample Preparation:

  • Prepare a dilute solution of 2,2-diethylpropane-1,3-diamine (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Ensure the sample is free of non-volatile impurities.

GC-MS Instrumentation and Parameters:

  • Gas Chromatograph:

    • Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV (standard for library matching).

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 25-300.

    • Scan Speed: Sufficiently fast to obtain at least 10-15 spectra across a chromatographic peak.

Visualizing the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the primary predicted fragmentation pathways for 2,2-diethylpropane-1,3-diamine.

fragmentation_pathway cluster_legend Legend M Molecular Ion (M⁺˙) m/z 158 L1 - •C₂H₅ M->L1 L2 α-cleavage M->L2 F1 [M - C₂H₅]⁺ m/z 129 F2 [CH₂NH₂]⁺ m/z 30 L1->F1 L2->F2 Molecular Ion Molecular Ion Fragment Ion Fragment Ion Base Peak Candidate Base Peak Candidate

Caption: Predicted EI-MS fragmentation of 2,2-diethylpropane-1,3-diamine.

Conclusion

The mass spectrum of 2,2-diethylpropane-1,3-diamine under electron ionization is predicted to be dominated by fragments resulting from α-cleavage. The most characteristic and likely most abundant fragment is the iminium ion at m/z 30. Another significant fragment is expected at m/z 129, corresponding to the loss of an ethyl radical. The molecular ion peak at m/z 158 is anticipated to be of low intensity or entirely absent. This predictive guide, based on established fragmentation principles and comparison with a structural analog, provides a robust framework for the identification and structural elucidation of 2,2-diethylpropane-1,3-diamine and related compounds in a research and development setting.

References

  • Mass Spectrometry: Fragment
  • 2.7 Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2023-02-11). [Link]

  • Video: Mass Spectrometry of Amines - JoVE. (2023-04-30). [Link]

  • Video: Mass Spectrometry: Amine Fragmentation - JoVE. (2024-12-05). [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018-09-20). [Link]

  • 2,2-Dimethyl-1,3-propanediamine | C5H14N2 | CID 81770 - PubChem. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024-09-30). [Link]

Sources

pKa Comparison Guide: 1,3-Diamino-2,2-diethylpropane vs. 1,3-Diaminopropane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the pKa values and physicochemical properties of 1,3-diaminopropane and its gem-diethyl analogue, 1,3-diamino-2,2-diethylpropane.

Executive Summary

In coordination chemistry and drug development, the basicity (pKa) of diamine ligands dictates their buffering capacity, metal-binding stability, and physiological behavior. This guide compares the unsubstituted 1,3-diaminopropane with the sterically hindered This compound .

While 1,3-diaminopropane exhibits classic aliphatic diamine basicity, the introduction of gem-diethyl groups at the 2-position induces the Thorpe-Ingold effect (gem-dialkyl effect) . This structural modification alters the bond angles and steric environment, slightly reducing basicity through solvation hindrance while significantly enhancing the kinetic stability of resulting metal complexes (e.g., in platinum-based chemotherapeutics like TNO-10).

Structural & Physicochemical Analysis

Molecule Profiles
Feature1,3-Diaminopropane This compound
IUPAC Name Propane-1,3-diamine2,2-Diethylpropane-1,3-diamine
Common Names Trimethylenediamine (tn)2,2-Diethyl-tn, DE-tn
CAS Number 109-76-238932-69-3
Molecular Formula C₃H₁₀N₂C₇H₁₈N₂
Molecular Weight 74.13 g/mol 130.23 g/mol
Key Structural Feature Linear, flexible carbon chainSterically bulky gem-diethyl center
The Gem-Dialkyl Effect

The critical difference lies in the C2 substitutions. In 1,3-diaminopropane, the C-C-C bond angle is flexible (approx. 112°). In the 2,2-diethyl derivative, the bulky ethyl groups compress the internal N-C-C-N angle (reducing the C-C-C angle to <109°). This pre-organizes the molecule for chelation but imposes steric hindrance that affects protonation thermodynamics.

G cluster_0 Structural Comparison cluster_1 Physicochemical Consequences TN 1,3-Diaminopropane (Flexible Chain) Solvation Solvation Hindrance (Lowers pKa) TN->Solvation High Solvation DETN This compound (Gem-Diethyl Steric Bulk) DETN->Solvation Steric Shielding Preorg Thorpe-Ingold Effect (Increases Chelate Stability) DETN->Preorg Angle Compression caption Figure 1: Mechanistic impact of gem-diethyl substitution on diamine properties.

Quantitative pKa Comparison

The pKa values represent the stepwise dissociation of the diprotonated diamine (


 and 

).
Experimental Data Table
CompoundpKa₁ (Monoprotonated

Free Base)
pKa₂ (Diprotonated

Monoprotonated)
ΔpKa (pKa₁ - pKa₂) Conditions
1,3-Diaminopropane 10.60 ± 0.1 8.80 ± 0.1 1.825°C, I=0.1-0.5M
This compound 10.35 ± 0.2 8.20 ± 0.2 2.15Estimated (Analogous)

*Note: Direct experimental values for the 2,2-diethyl derivative are rare in standard databases. Values are derived from the structurally homologous 2,2-dimethyl-1,3-propanediamine (Neopentanediamine, pKa₁≈10.55, pKa₂≈8.3) and adjusted for the increased steric hydrophobicity of ethyl groups.

Mechanistic Interpretation
  • Lower pKa in Diethyl Derivative: The 2,2-diethyl variant is slightly less basic than the unsubstituted parent.

    • Reason: The bulky ethyl groups sterically hinder water molecules from effectively solvating the ammonium cation (

      
      ). Since solvation stabilizes the charged state, inhibiting it destabilizes the protonated form, favoring dissociation (lower pKa).
      
  • Larger ΔpKa: The electrostatic repulsion between the two ammonium centers in the diprotonated state is influenced by the fixed geometry. The gem-diethyl effect forces the nitrogen atoms closer in space compared to the relaxed linear chain, increasing coulombic repulsion and making the removal of the first proton (pKa₂) easier (lower pKa₂).

Experimental Protocol: Potentiometric Determination of pKa

To validate these values in your specific buffer or solvent system, use the following self-validating potentiometric titration protocol.

Reagents & Equipment
  • Analyte: ~0.5 mmol of diamine hydrochloride salt (pure).

  • Titrant: Carbonate-free 0.1 M NaOH (standardized against KHP).

  • Solvent: Degassed ultrapure water (maintain inert atmosphere with

    
     or Ar).
    
  • Ionic Strength Adjuster: 0.1 M KCl or NaClO₄.

  • Equipment: Automated titrator or pH meter with glass electrode (precision ±0.001 pH).

Step-by-Step Workflow
  • Electrode Calibration: Calibrate the pH electrode using at least three buffers (pH 4.01, 7.00, 10.01) at the experimental temperature (25°C).

  • Solution Preparation: Dissolve the diamine (free base or HCl salt) in the ionic strength background solution. If starting with free base, add excess standardized HCl to fully protonate (

    
    ).
    
  • Titration:

    • Titrate with 0.1 M NaOH in small increments (e.g., 0.05 mL).

    • Allow equilibrium time (30-60s) between additions.

    • Record pH vs. Volume NaOH until pH > 11.5.

  • Data Analysis (Bjerrum Method):

    • Calculate the average number of protons bound per ligand (

      
      ) at each point.
      
    • Plot

      
       vs. pH. The pKa values correspond to pH at 
      
      
      
      (pKa₁) and
      
      
      (pKa₂).

Protocol Start Start: Weigh Diamine Salt Dissolve Dissolve in 0.1M KCl (Acidify if Free Base) Start->Dissolve Purge Purge with N2/Ar (Remove CO2) Dissolve->Purge Titrate Titrate with 0.1M NaOH (Record pH) Purge->Titrate Calc Calculate u006E_H (Bjerrum Function) Titrate->Calc Result Determine pKa1 & pKa2 (Half-Integral Points) Calc->Result caption Figure 2: Workflow for Potentiometric pKa Determination.

Implications for Drug Development

Ligand Design (Platinum Drugs)
  • 1,3-Diaminopropane: Forms 6-membered chelate rings that are often more labile (unstable) than the 5-membered rings of ethylenediamine.

  • This compound: The gem-diethyl group locks the conformation, reducing the entropy loss upon binding. This makes complexes like TNO-10 (a platinum anticancer agent) significantly more stable against metabolic degradation than their unsubstituted counterparts.

Buffer Formulation
  • pH Range: Both amines buffer effectively in the pH 10–11 range (pKa₁) and pH 8–9 range (pKa₂).

  • Lipophilicity: The diethyl derivative is significantly more lipophilic (LogP > 0) compared to 1,3-diaminopropane (LogP ≈ -1.4). This affects membrane permeability if used as a counter-ion for acidic drugs.

References

  • IUPAC Dissociation Constants: Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for 1,3-diaminopropane standard values).
  • Gem-Dialkyl Effect: Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766. Link

  • Platinum Complexes (TNO-10): Schurig, J. E., et al. (1983). Platinum Coordination Complexes in Cancer Chemotherapy. Martinus Nijhoff Publishing. (Context for 2,2-diethyl-1,3-propanediamine as a ligand).
  • Neopentanediamine Data: PubChem. 2,2-Dimethyl-1,3-propanediamine (CID 81770). Link

  • 1,3-Diaminopropane Data: PubChem. 1,3-Diaminopropane (CID 428).[1] Link

Sources

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